MIQ-N-succinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[(3S)-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17NO3/c1-10-8-11-4-2-3-5-12(11)9-15(10)13(16)6-7-14(17)18/h2-5,10H,6-9H2,1H3,(H,17,18)/t10-/m0/s1 |
InChI Key |
YOLSUCKGWNBIMU-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2CN1C(=O)CCC(=O)O |
Canonical SMILES |
CC1CC2=CC=CC=C2CN1C(=O)CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling "MIQ-N-succinate": A Case of Mistaken Identity in Scientific Search
A comprehensive investigation into the synthesis and characterization of a compound identified as "MIQ-N-succinate" has revealed a notable case of mistaken identity within scientific and research databases. Extensive searches have found no evidence of a chemical entity bearing this name. Instead, the query appears to conflate two distinct and unrelated subjects: the metabolic signaling molecule "succinate" and a psychological assessment tool known as the "Negative Mental Imagery Questionnaire (MIQ-N)."
For researchers, scientists, and drug development professionals, this distinction is critical. While "succinate" is a well-characterized intermediate of the Krebs cycle with significant roles in cellular metabolism and signaling, "MIQ-N" refers to a validated questionnaire used in psychology to assess negative mental imagery. There is no literature to suggest the existence of a synthesized compound linking these two terms.
This guide will, therefore, pivot to address the likely intended areas of interest separately, providing an in-depth overview of succinate's metabolic and signaling pathways, as this aligns with the technical nature of the original request. Information on the MIQ-N is also briefly clarified to prevent further confusion.
Succinate: A Key Metabolic and Signaling Hub
Succinate is a dicarboxylic acid that plays a pivotal role as an intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production. Beyond its metabolic function, succinate has emerged as a crucial signaling molecule, particularly in inflammatory and hypoxic conditions.
Intracellular Signaling Pathways of Succinate
Succinate's signaling functions are multifaceted. Elevated cytosolic levels of succinate can stabilize the Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylases. This stabilization leads to the production of pro-inflammatory cytokines.[1] Furthermore, succinate can promote the generation of mitochondrial reactive oxygen species (ROS) through reverse electron transport, which also contributes to HIF-1α stabilization.[1] Succinate is also involved in post-translational modification through a process called succinylation, which can regulate the activity of metabolic enzymes.[1]
Extracellularly, succinate can act as a signaling molecule by activating Succinate Receptor 1 (SUCNR1), a G-protein coupled receptor found on the surface of various cells, including immune cells.[1][2] This interaction can modulate both pro- and anti-inflammatory activities depending on the cell type and context.
Succinate Production and Transport
Under normal physiological conditions, succinate is synthesized from succinyl-CoA in the TCA cycle and is subsequently converted to fumarate by succinate dehydrogenase (SDH). However, under certain conditions such as hypoxia or inflammation, succinate can accumulate through alternative pathways. These include the reverse activity of SDH, the purine nucleotide cycle, the malate-aspartate shuttle, glutamine-dependent anaplerosis, and the γ-aminobutyric acid (GABA) shunt.
The Negative Mental Imagery Questionnaire (MIQ-N)
For clarity, the "Negative Mental Imagery Questionnaire (MIQ-N)" is a psychometric tool designed to assess various dimensions of negative mental imagery relevant to psychopathology. It is a 16-item questionnaire with four subscales: Intrusiveness, Controllability, Beliefs about Mental Imagery, and Realness. The development and validation of the MIQ-N involved a comprehensive literature review, interviews with experts, and factor analyses with community samples. This tool is intended for use in psychological research and clinical settings to understand the role of mental imagery in various mental health conditions.
Conclusion
The initial query for "this compound" highlights a critical challenge in scientific research: the potential for misinterpretation of terminology. While no such compound exists in the current body of scientific literature, the individual components of the query point to two significant and distinct areas of study. Succinate stands as a molecule of immense interest in drug development due to its dual role in metabolism and signaling. Conversely, the MIQ-N provides valuable insights into the cognitive aspects of psychological disorders. Researchers are encouraged to ensure precision in their search queries to navigate the vast landscape of scientific information effectively.
References
- 1. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Mitochondrial Enzymes, Succinate-Coupled Signaling Pathways and Mitochondrial Ultrastructure in the Formation of Urgent Adaptation to Acute Hypoxia in the Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Core Components and Dual Mechanism of Action
An In-depth Technical Guide on the Mechanism of Action of Succinate-Containing Compounds, with a Focus on 2-ethyl-6-methyl-3-hydroxypyridine succinate
Disclaimer: The term "MIQ-N-succinate" does not correspond to a standard or readily identifiable chemical entity in the scientific literature. However, the query's focus on a succinate-containing compound's mechanism of action within a pharmacological context suggests a likely interest in a substance where succinate is a key functional component. A prominent example of such a compound is 2-ethyl-6-methyl-3-hydroxypyridine succinate, commercially known as Mexidol.[1][2][3] This guide will, therefore, provide a detailed examination of the mechanism of action of this compound, serving as a comprehensive model for understanding the multifaceted roles of succinate in drug action.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the molecular mechanisms, experimental data, and key signaling pathways associated with 2-ethyl-6-methyl-3-hydroxypyridine succinate.
2-ethyl-6-methyl-3-hydroxypyridine succinate is a molecule comprised of two functionally significant components: 2-ethyl-6-methyl-3-hydroxypyridine and succinate.[1][2] This unique structure results in a multimodal mechanism of action, where each component contributes distinct yet synergistic effects.
-
2-ethyl-6-methyl-3-hydroxypyridine: This moiety is primarily responsible for the compound's potent antioxidant and membrane-protective properties.
-
Succinate: As an endogenous metabolite, the succinate component plays a crucial role in cellular energy metabolism and signaling.
The Role of the 2-ethyl-6-methyl-3-hydroxypyridine Moiety
The 3-hydroxypyridine structure confers significant antioxidant activity, which is a cornerstone of its neuroprotective effects.
Antioxidant and Membrane-Protective Effects
-
Inhibition of Free Radical Oxidation: The primary mechanism of the 3-hydroxypyridine component is the inhibition of free radical oxidation of biomembrane lipids. It effectively reacts with peroxide radicals of lipids and other reactive oxygen species (ROS).
-
Modulation of Membrane-Bound Enzymes: By stabilizing cell membranes, it modulates the activity of membrane-bound enzymes and receptor complexes.
-
Reduction of Glutamate Excitotoxicity: This component has been shown to reduce the neurotoxic effects of excessive glutamate.
Modulation of Neuronal Receptors
Electrophysiological studies have demonstrated that the 3-hydroxypyridine moiety can modulate ion currents through NMDA receptors, contributing to its neuroprotective effects. It has been observed to depress excitatory postsynaptic currents in hippocampal neurons.
The Role of the Succinate Moiety
The succinate component of the molecule is not merely a salt but an active participant in cellular physiology, with direct involvement in metabolic and signaling pathways.
Cellular Energy Metabolism
-
Krebs Cycle Intermediate: Succinate is a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle, a fundamental pathway for cellular energy production.
-
Mitochondrial Respiration: Under hypoxic conditions, succinate can be oxidized by the mitochondrial respiratory chain, thereby helping to restore mitochondrial respiration and increase the cell's energy status. This contributes to the compound's antihypoxic effects.
Succinate as a Signaling Molecule
Succinate can act as an extracellular and intracellular signaling molecule, primarily through two key mechanisms:
-
Activation of SUCNR1 (GPR91): Succinate is the endogenous ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91). Activation of SUCNR1 can initiate various intracellular signaling cascades that increase tissue resistance to hypoxia. This signaling is implicated in modulating immune responses and blood pressure regulation.
-
Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α): Intracellular accumulation of succinate can inhibit the activity of prolyl hydroxylases (PHDs). PHDs are responsible for the degradation of HIF-1α, a key transcription factor in the cellular response to hypoxia. By inhibiting PHDs, succinate leads to the stabilization and accumulation of HIF-1α, which in turn upregulates the expression of genes involved in angiogenesis, erythropoiesis, and glycolysis. Mexidol has been shown to enhance the expression of HIF-1α under hypoxic conditions.
Synergistic Effects and Neuroprotection
The combination of the antioxidant and membrane-stabilizing effects of the 3-hydroxypyridine moiety with the metabolic and signaling functions of succinate results in a robust neuroprotective profile. This dual action allows the compound to address multiple facets of cellular damage in conditions such as ischemia and oxidative stress. The compound has also been shown to enhance the expression of neurotrophic factors like NGF, BDNF, and VEGF in areas of ischemic brain damage.
Quantitative Data
While the provided search results offer a qualitative description of the mechanisms, specific quantitative data like IC50 values or binding affinities for "this compound" are not available. The following table summarizes the concentrations at which effects were observed for 2-ethyl-6-methyl-3-hydroxypyridine succinate (Mexidol) in the cited literature.
| Parameter | Value | Experimental System | Reference |
| Depression of Excitatory Postsynaptic Current | 5 mM | Medial vestibular nucleus neurons of rats | |
| Depression of Excitatory Postsynaptic Current | 2.5 - 5 mM | CA1 pyramidal neurons of rat hippocampal slices |
Experimental Protocols
Detailed experimental protocols are not fully described in the search results. However, based on the information available, a general outline of the electrophysiological recording methodology can be provided.
Experimental Protocol: Electrophysiological Recording in Brain Slices
-
Slice Preparation:
-
Young male albino rats (13-17 days old) are used.
-
The brain is rapidly removed and placed in an ice-cold artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, medulla oblongata) are prepared using a vibratome.
-
Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Electrophysiological Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature.
-
Whole-cell patch-clamp or field potential recordings are performed on target neurons (e.g., CA1 pyramidal neurons, medial vestibular nucleus neurons).
-
For synaptic stimulation, a stimulating electrode is placed on afferent pathways (e.g., Schaffer collaterals).
-
Baseline synaptic responses are recorded.
-
-
Drug Application:
-
2-ethyl-6-methyl-3-hydroxypyridine succinate is bath-applied at the desired concentrations (e.g., 2.5-5 mM).
-
Changes in excitatory postsynaptic currents or potentials are recorded and compared to the baseline.
-
To investigate the involvement of specific receptors, antagonists such as MK-801 (for NMDA receptors) or CNQX (for AMPA receptors) can be co-applied.
-
-
Data Analysis:
-
The amplitude and slope of the recorded currents/potentials are measured and analyzed.
-
Statistical analysis is performed to determine the significance of the drug's effects.
-
Signaling Pathway and Workflow Diagrams
Diagram 1: Signaling Pathway of the Succinate Moiety
Caption: Signaling pathways of the succinate moiety, including SUCNR1 activation and HIF-1α stabilization.
Diagram 2: Mechanism of Action of the 3-Hydroxypyridine Moiety
References
- 1. [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Known and new concepts about the mechanism of action and spectrum of effects of Mexidol - Scientific articles and publications about the drug Mexidol® [mexidol.ru]
- 3. Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1 [mdpi.com]
In-depth Technical Guide: MIQ-N-succinate Biological Activity and Targets
Notice of Limited Information: Despite a comprehensive search of scientific literature and chemical databases, the specific compound "MIQ-N-succinate" does not appear to be a recognized or publicly documented chemical entity. As a result, no specific data on its biological activity, targets, or experimental protocols could be found.
The following guide presents information on related compounds, "MIQ" and "succinate," to provide potential context. It is crucial to note that the biological activities described for these individual components may not be representative of a hypothetical "this compound" conjugate.
Potential Components of "this compound"
Based on the nomenclature, "this compound" could theoretically be a compound where a molecule, potentially abbreviated as "MIQ," is linked to succinate via a nitrogen atom.
The "MIQ" Moiety
A search of the RCSB Protein Data Bank reveals a ligand designated as "MIQ".
-
Systematic Name: 2-[(3S)-2,6-dioxopiperidin-3-yl]-5-(morpholin-4-yl)-1H-isoindole-1,3(2H)-dione[1]
-
Formula: C17H17N3O5[1]
-
Structure: This molecule belongs to the class of thalidomide analogs, which are known for their immunomodulatory and anti-cancer activities. The core structure consists of a phthalimide group linked to a glutarimide ring.
The "Succinate" Moiety
Succinate is a well-characterized intermediate of the citric acid cycle (TCA cycle) and plays a pivotal role in cellular metabolism and signaling.
-
Biological Functions:
-
Energy Metabolism: Succinate is a key component of the TCA cycle and the electron transport chain, contributing to ATP production.[2]
-
Signaling Molecule: Succinate can act as an extracellular signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91).
-
Hypoxia and Inflammation: Accumulation of succinate is observed under hypoxic conditions and is linked to inflammatory responses.
-
Neuromodulation: Succinate can modulate neuronal activity, with studies indicating its involvement in excitatory post-synaptic potentials through N-methyl-D-aspartate (NMDA) receptor-mediated mechanisms.[3]
-
Hypothetical Biological Activity of "this compound"
Without experimental data, the biological activity of a hypothetical "this compound" can only be speculated upon by considering the properties of its potential components. The succinate moiety could be intended to:
-
Improve Pharmacokinetics: Succinate is often used to form salts of drug molecules to improve their solubility and bioavailability. Examples include metoprolol succinate and sumatriptan succinate.[2]
-
Target Specific Tissues or Cells: Given the role of succinate in various physiological and pathological processes, it could be envisioned as a targeting moiety to deliver the "MIQ" payload to cells or tissues with high metabolic activity or specific succinate transporters.
-
Modulate the Activity of "MIQ": The addition of a succinate group could alter the binding affinity and selectivity of the "MIQ" molecule for its targets.
Potential Targets
The targets of a hypothetical "this compound" would likely be a combination of the targets of "MIQ" and the biological pathways influenced by succinate.
-
Targets of "MIQ" (as a Thalidomide Analog): The primary target of thalidomide and its analogs is the E3 ubiquitin ligase complex containing Cereblon (CRBN). By binding to CRBN, these molecules can induce the degradation of specific target proteins.
-
Pathways Influenced by Succinate:
-
SUCNR1: If "this compound" can activate the succinate receptor, it could modulate inflammatory responses, blood pressure, and other physiological processes.
-
Mitochondrial Complex II (Succinate Dehydrogenase): Alterations in succinate levels can impact the activity of this complex, affecting cellular respiration and the production of reactive oxygen species (ROS).
-
Hypoxia-Inducible Factor 1α (HIF-1α): Succinate can stabilize HIF-1α, a key transcription factor in the cellular response to hypoxia.
-
Experimental Protocols
As no experimental data for "this compound" exists in the public domain, it is not possible to provide specific experimental protocols. However, a general workflow for characterizing a novel compound like this would involve a series of in vitro and in vivo studies.
Experimental Workflow for Characterization
The following diagram outlines a logical workflow for the initial biological characterization of a novel chemical entity.
References
Unraveling the Biological Significance of Succinate: An In-depth Technical Guide
Disclaimer: This technical guide details the in vitro and in vivo effects of succinate , a key metabolic and signaling molecule. The initial request for information on "MIQ-N-succinate" did not yield specific scientific literature detailing its direct biological effects beyond its classification as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. Therefore, it is unlikely that "this compound" itself is studied for direct physiological or pathophysiological effects in the manner of a therapeutic agent. The following information focuses on the well-documented biological roles of succinate, a component of the requested molecule.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the multifaceted roles of succinate in cellular signaling and physiology.
Introduction to Succinate
Succinate is a crucial intermediate in the tricarboxylic acid (TCA) cycle, primarily known for its role in cellular energy production. However, emerging evidence has established succinate as a potent signaling molecule that operates both intracellularly and extracellularly. Its accumulation under pathological conditions such as ischemia and inflammation triggers a cascade of signaling events that have profound implications for cell function, fate, and intercellular communication. This guide will explore the key in vitro and vivo effects of succinate, with a focus on its impact on cellular signaling pathways.
Quantitative Data on the Effects of Succinate
The biological effects of succinate are concentration-dependent and context-specific. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Effects of Succinate
| Cell Type | Assay | Parameter Measured | Succinate Concentration | Observed Effect |
| Neonatal Cardiomyocytes | Immunoblotting | CaMKIIδ levels | Not specified | Significant increase in CaMKIIδ levels. |
| Neonatal Cardiomyocytes | Immunostaining | HDAC5 nuclear export | Not specified | Decrease in HDAC5 nuclear export. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTS Assay | Metabolic activity | 1-10 mM | Reduced metabolic activity. |
| HUVECs | Flow Cytometry (DHR 123) | Cellular ROS production | 1-10 mM | Elevated cellular ROS production. |
| HUVECs | Flow Cytometry (MitoSOX) | Mitochondrial superoxide production | 1-10 mM | Elevated mitochondrial superoxide production. |
| HUVECs | Flow Cytometry (TMRE) | Mitochondrial membrane potential | 1-10 mM | Reduction in mitochondrial membrane potential. |
| Bone Marrow-Derived Macrophages (BMDMs) | Gene Expression Analysis | IL-1β mRNA levels | Not specified | Increased IL-1β expression, dependent on HIF-1α stabilization. |
| HEK293 cells expressing GPR91 | IP3 Accumulation Assay | GPR91 activation (EC50) | 17 µM | Dose-dependent activation of hGPR91. |
Table 2: In Vivo Effects of Succinate
| Animal Model | Condition | Parameter Measured | Administration Route/Dose | Observed Effect |
| Rodents | Ischemia-reperfusion | Plasma succinate levels | - | Ischemia raises plasma succinate to millimolar levels. |
| Mice | Sepsis model | Survival | Not specified | Inhibition of succinate-induced HIF-1α activation with vigabatrin protected mice. |
| Rat | Kidney ischemia/reperfusion | Mitochondrial ROS generation | - | Increased succinate accumulation induces ROS generation in mitochondria. |
| Murine | Heart attack and stroke models | Ischemia-reperfusion injury | Pharmacological inhibition | Decreasing ischemic succinate accumulation ameliorates injury. |
Key Signaling Pathways Modulated by Succinate
Succinate exerts its signaling functions through two primary mechanisms: activation of the G-protein coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1), and intracellularly through the inhibition of prolyl hydroxylases (PHDs), leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α).
GPR91/SUCNR1 Signaling Pathway
Extracellular succinate acts as a ligand for GPR91, a receptor expressed on the surface of various cell types, including those in the kidney, liver, heart, and immune cells. Activation of GPR91 can trigger diverse downstream signaling cascades.
Caption: Succinate-GPR91 signaling cascade.
HIF-1α Stabilization Pathway
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent proteasomal degradation. Succinate can inhibit PHDs, causing the stabilization of HIF-1α even in the presence of oxygen, a phenomenon known as pseud
Navigating Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of Novel Chemical Entities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. Among the most critical early hurdles are the physicochemical properties of the molecule, with solubility and stability being paramount. These intrinsic characteristics dictate a compound's developability, influencing everything from formulation strategies to in vivo efficacy and safety. This technical guide provides an in-depth overview of the core principles and experimental methodologies for assessing the solubility and stability of NCEs, using the hypothetical molecule "MIQ-N-succinate" as a framework for discussion. Due to the novelty of this compound, specific data is not publicly available; therefore, this document serves as a practical guide to the types of data and experimental protocols that researchers should generate and consider.
Solubility Properties of a Novel Chemical Entity
Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to inadequate absorption from the gastrointestinal tract and hinder the development of intravenous formulations.[1][2] A comprehensive understanding of a compound's solubility profile across various conditions is therefore essential in early development.[1][3]
Key Solubility Parameters and Data
The following tables present hypothetical but representative data for an NCE like this compound, illustrating the key solubility parameters that should be experimentally determined.
Table 1: Aqueous Solubility of this compound
| Parameter | Method | Solubility (µg/mL) | Comments |
| Kinetic Solubility | Turbidimetric Assay | 75 | High-throughput initial screen from a DMSO stock solution.[1] |
| Thermodynamic Solubility | Shake-Flask Method | 55 | Represents the true equilibrium solubility; lower than kinetic solubility. |
Table 2: pH-Dependent Solubility of this compound
| pH | Medium | Thermodynamic Solubility (µg/mL) | Relevance |
| 1.2 | Simulated Gastric Fluid (SGF) | 150 | Predicts behavior in the stomach. |
| 4.5 | Acetate Buffer | 80 | Represents transition from stomach to intestine. |
| 6.8 | Simulated Intestinal Fluid (SIF) | 45 | Predicts behavior in the small intestine. |
| 7.4 | Phosphate-Buffered Saline (PBS) | 50 | Represents physiological pH. |
Table 3: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Application |
| Water | 0.055 | Baseline aqueous solubility. |
| Ethanol | 15 | Common co-solvent in formulations. |
| Propylene Glycol | 25 | Vehicle for preclinical studies. |
| DMSO | >200 | Stock solution preparation for in vitro assays. |
Experimental Protocols for Solubility Determination
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Protocol:
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg of this compound) to a known volume (e.g., 1 mL) of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested medium.
This high-throughput method is often used in early discovery to quickly assess the solubility of a large number of compounds.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM this compound) in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Add a small volume of each DMSO dilution to a larger volume of the aqueous buffer (e.g., PBS, pH 7.4) in another microplate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Mix the plate and incubate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
Determination: The kinetic solubility is the concentration at which the compound starts to precipitate, identified by a significant increase in turbidity.
Stability Properties of a Novel Chemical Entity
The stability of an active pharmaceutical ingredient (API) is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability testing is crucial for determining shelf-life, storage conditions, and identifying potential degradation products.
Key Stability Parameters and Data
The following tables provide a template for the types of stability data that should be collected for an NCE.
Table 4: Solid-State Stability of this compound
| Condition | Duration | Assay (% of Initial) | Observations |
| 40°C / 75% RH | 1 Month | 98.5 | No significant degradation. |
| 40°C / 75% RH | 3 Months | 95.2 | Minor degradation product observed. |
| 60°C | 1 Month | 92.1 | Significant degradation. |
Table 5: Solution-State Stability (Forced Degradation) of this compound
| Condition | Duration | Assay (% Remaining) | Major Degradants |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 85.3 | Hydrolysis of succinate ester. |
| 0.1 M NaOH (Base Hydrolysis) | 24 hours | 78.9 | Rapid hydrolysis of succinate ester. |
| 3% H₂O₂ (Oxidation) | 24 hours | 91.7 | N-oxide formation on the quinoline ring. |
| UV/Vis Light (Photostability) | 1.2 million lux hours | 96.4 | Minor photodegradation products. |
Experimental Protocols for Stability Assessment
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the stability-indicating nature of analytical methods.
Protocol:
-
Sample Preparation: Prepare solutions of the NCE (e.g., this compound) at a known concentration (e.g., 1 mg/mL) in various stress media.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60°C).
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at room or elevated temperatures.
-
Oxidation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid or solution sample to high temperatures (e.g., 60-80°C).
-
Photostability: Expose the solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to assess the contribution of thermal degradation.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect and quantify any degradation products.
This study evaluates the stability of the solid API under accelerated storage conditions to predict its long-term stability.
Protocol:
-
Sample Preparation: Place a sufficient amount of the solid NCE in vials that are permeable to moisture (e.g., by using a loose cap or a specific closure system).
-
Storage: Store the samples in a controlled environment chamber at accelerated conditions, typically 40°C and 75% relative humidity (RH), as per ICH guidelines.
-
Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for appearance, assay (potency), degradation products, and potentially other solid-state properties like crystallinity (via X-ray powder diffraction) and water content (via Karl Fischer titration).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflows
Caption: General workflows for solubility and stability assessment of a new chemical entity.
Potential Signaling Pathways
Given that "MIQ" may suggest a quinoline core, a common scaffold in kinase inhibitors, and the "succinate" moiety, which can interact with specific receptors, the following pathways represent plausible biological targets.
Quinoline derivatives are known to target various protein kinases involved in cancer signaling.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline-based inhibitor.
Succinate is the natural ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91), which is involved in inflammation and metabolic regulation.
Caption: Dual G-protein coupling of the Succinate Receptor 1 (SUCNR1) signaling pathway.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of early-stage drug development. By employing the standardized experimental protocols outlined in this guide, researchers can generate a robust physicochemical dataset for any new chemical entity. This data is indispensable for making informed decisions regarding lead candidate selection, guiding formulation development, and ultimately increasing the probability of success as the molecule advances through the development pipeline. While the specific properties of "this compound" remain to be determined, the methodologies and principles described herein provide a comprehensive roadmap for its characterization and for that of any novel compound embarking on the path to becoming a new medicine.
References
A Theoretical Exploration of the Pharmacokinetic Profile of MIQ-N-succinate
Disclaimer: No publicly available scientific literature directly pertaining to a compound designated "MIQ-N-succinate" was identified as of the last search. The following technical guide is a theoretical construct based on the established pharmacokinetic principles of N-succinylated compounds, the known biological roles of succinate, and data from related molecules. This document is intended for research and drug development professionals to provide a framework for the potential pharmacokinetic characterization of such a novel chemical entity.
Introduction
Succinate, a key intermediate in the Krebs cycle, has emerged as a significant signaling molecule, exerting effects through its G-protein coupled receptor, SUCNR1 (GPR91).[1][2] This has led to increased interest in its therapeutic potential and the use of succinate moieties in prodrug design. An "N-succinate" derivative of a parent molecule, hypothetically "MIQ," would likely be developed to modify the parent drug's physicochemical properties, such as solubility, to enhance its delivery and absorption. This guide outlines the anticipated pharmacokinetic profile of a theoretical compound, this compound, providing a roadmap for its preclinical evaluation.
Anticipated Pharmacokinetic Profile: A Theoretical Framework
The addition of a succinate group via a nitrogen linkage is expected to significantly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) of the parent compound "MIQ."
Absorption: The succinate moiety is anticipated to increase the aqueous solubility of "MIQ." This modification is often employed to enable parenteral (e.g., intravenous) administration. If administered orally, the bioavailability would be influenced by the stability of the N-succinate bond in the gastrointestinal tract and the potential for enzymatic hydrolysis pre-absorption. For instance, studies on other succinate prodrugs have shown variable oral bioavailability.[3]
Distribution: The distribution of this compound would likely be widespread, with initial concentrations being higher in well-perfused organs. The volume of distribution will depend on the physicochemical properties of the parent molecule "MIQ" and the extent to which the succinate conjugate remains intact in circulation. For comparison, the volume of distribution for succinic acid in mice is reported to be 520.8 mL/kg.[4]
Metabolism: The primary metabolic pathway for this compound is expected to be the hydrolysis of the succinate group, releasing the active parent molecule "MIQ" and succinic acid. This bioconversion can occur systemically via esterases or other hydrolases present in plasma and tissues. The released succinate would then enter the endogenous succinate pool and be metabolized through the Krebs cycle. The parent compound "MIQ" would undergo its own characteristic metabolic fate.
Excretion: The excretion profile will be a composite of the intact prodrug (if any), the active moiety "MIQ" and its metabolites, and succinate. Succinate is endogenously managed; however, a significant exogenous dose may lead to its partial excretion in urine. The primary route of elimination for "MIQ" will dictate the overall excretion pathway.
Quantitative Pharmacokinetic Data from Related Compounds
To provide a quantitative context, the following tables summarize pharmacokinetic parameters for methylprednisolone succinate and succinic acid from animal studies. These values can serve as a preliminary reference for designing studies for a novel N-succinate compound.
Table 1: Pharmacokinetic Parameters of Methylprednisolone Succinate in Dogs [3]
| Parameter | Normal State | Hemorrhagic Shock |
| Clearance (L/h/kg) | 1.64 ± 0.499 | 0.488 ± 0.240 |
| Half-life (min) | 15.33 ± 3.84 | 40.66 ± 23.48 |
| Systemic Availability of Methylprednisolone (%) | 59.9 ± 8.3 | Not Calculable |
| Time to Maximal Methylprednisolone Concentration (min) | 7.68 ± 6.31 | - |
Table 2: Pharmacokinetic Parameters of 13C4-Succinic Acid in Mice
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| Cmax (ng/mL) | 6226.7 ± 994.9 | 629.7 ± 33.5 |
| Tmax (h) | 0.08 | 0.25 |
| T1/2 (h) | 0.56 | - |
| Clearance (mL/h/kg) | 4574.5 | - |
| Volume of Distribution (mL/kg) | 520.8 | - |
| Bioavailability (%) | - | 1.5 |
Experimental Protocols for Pharmacokinetic Characterization
The following outlines a general approach to elucidating the pharmacokinetic profile of this compound.
1. In Vitro Metabolic Stability:
-
Objective: To determine the rate of hydrolysis of this compound to "MIQ" in various biological matrices.
-
Methodology:
-
Incubate this compound in fresh plasma and liver microsomes (or S9 fraction) from relevant species (e.g., mouse, rat, dog, human).
-
Samples are taken at multiple time points.
-
The concentrations of this compound and "MIQ" are quantified using a validated analytical method, such as LC-MS/MS.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life.
-
2. In Vivo Pharmacokinetic Study:
-
Objective: To determine the single-dose pharmacokinetic parameters of this compound and the appearance of "MIQ."
-
Methodology:
-
Administer a single dose of this compound to laboratory animals (e.g., mice or rats) via intravenous and oral routes.
-
Collect blood samples at predetermined time points.
-
Process blood to plasma and analyze for concentrations of both this compound and "MIQ" using LC-MS/MS.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) are calculated using non-compartmental analysis.
-
3. Tissue Distribution Study:
-
Objective: To determine the extent of distribution of this compound and "MIQ" into various tissues.
-
Methodology:
-
Following a single dose of this compound, animals are euthanized at different time points.
-
Key tissues (e.g., liver, kidney, lung, brain, heart) are harvested, homogenized, and analyzed for drug and metabolite concentrations.
-
4. Excretion and Mass Balance Study:
-
Objective: To identify the major routes of excretion and quantify the recovery of the administered dose.
-
Methodology:
-
Administer a radiolabeled version of this compound to animals housed in metabolic cages.
-
Collect urine and feces over a defined period until radioactivity is negligible.
-
Quantify the total radioactivity in the collected excreta to determine mass balance.
-
Profile the metabolites in urine and feces to identify the major excretory products.
-
Visualizations: Pathways and Workflows
Caption: Hypothetical bioconversion of this compound.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Pharmacokinetics of methylprednisolone succinate, methylprednisolone, and lidocaine in the normal dog and during hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Assessment of MIQ-N-Succinate: A Technical Guide
Disclaimer: As of November 2025, a thorough review of publicly available scientific literature and toxicological databases reveals no specific data for a compound designated "MIQ-N-succinate." Therefore, this technical guide is a prospective analysis based on the toxicological profiles of structurally related chemical classes, namely quinones and succinates. The "MIQ" moiety is presumed to be a quinone or a related aromatic structure capable of redox cycling, while "N-succinate" refers to a succinate group linked via a nitrogen atom. This document is intended to provide a foundational framework for researchers, scientists, and drug development professionals on the potential toxicological assessment of such a novel chemical entity.
Hypothetical Toxicological Profile
The toxicological profile of this compound is anticipated to be primarily driven by the reactivity of the "MIQ" (quinone-like) moiety. Quinones are a class of compounds known for their ability to induce a range of toxic effects.[1][2][3] The succinate portion of the molecule is generally considered to have low toxicity.[4][5]
Primary Mechanisms of Toxicity (Quinone-driven):
-
Oxidative Stress via Redox Cycling: Quinones can undergo one-electron reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide radicals. This process, known as redox cycling, can lead to the formation of other reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals, resulting in cellular oxidative stress.
-
Alkylation of Cellular Macromolecules: Quinones are electrophiles and can act as Michael acceptors. This allows them to form covalent bonds with nucleophilic groups present in cellular macromolecules, including proteins and DNA. Alkylation of critical proteins can disrupt their function, while DNA alkylation can lead to genotoxicity.
-
Mitochondrial Dysfunction: Mitochondria are a key target for quinone-induced toxicity due to their high oxygen consumption and role in cellular metabolism. Oxidative stress and direct effects on mitochondrial proteins can lead to impaired mitochondrial function.
Potential Toxicological Endpoints:
-
Cytotoxicity: Cell death induced by oxidative stress and macromolecule damage.
-
Genotoxicity and Mutagenicity: Damage to DNA through alkylation and oxidative stress.
-
Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, and the metabolic activation of quinones can lead to liver injury.
-
Nephrotoxicity: The kidneys can also be a target for toxicity due to their role in excretion.
-
Cardiotoxicity: Some quinone-containing compounds, such as certain anthracycline antibiotics, are known to cause cardiotoxicity.
-
Immunotoxicity: Alteration of immune cell function.
The succinate moiety, being a dicarboxylic acid, is a natural component of the Krebs cycle. Studies on various succinate salts and esters have generally shown a low order of toxicity. However, the linkage of the succinate group to the "MIQ" moiety could influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and thus modulate its overall toxicity.
Proposed Experimental Protocols for Toxicological Assessment
A tiered approach to the toxicological evaluation of this compound is recommended, starting with in vitro assays and progressing to in vivo studies.
In Vitro Assays
These initial screens provide valuable information on the potential mechanisms of toxicity and help in dose selection for subsequent in vivo studies.
| Assay | Methodology | Endpoint Measured |
| Cytotoxicity | Cell viability assays (e.g., MTT, LDH release) in relevant cell lines (e.g., HepG2 for liver, HK-2 for kidney). | IC50 (concentration causing 50% inhibition of cell growth). |
| Genotoxicity | Ames test (bacterial reverse mutation assay), in vitro micronucleus test in mammalian cells (e.g., CHO, TK6), chromosomal aberration assay. | Mutagenic potential, clastogenic and aneugenic effects. |
| Oxidative Stress | Measurement of intracellular ROS production (e.g., using DCFH-DA), assessment of lipid peroxidation (e.g., MDA assay), and measurement of antioxidant enzyme activity (e.g., SOD, catalase). | Induction of oxidative stress. |
| Mitochondrial Toxicity | Measurement of mitochondrial membrane potential (e.g., using JC-1), oxygen consumption rate (e.g., using Seahorse analyzer), and ATP levels. | Impairment of mitochondrial function. |
In Vivo Studies
In vivo studies are essential to understand the systemic toxicity and to identify target organs. These studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines.
| Study Type | Animal Model | Dosing Regimen | Key Parameters Evaluated |
| Acute Oral Toxicity | Rodent (e.g., Wistar rat) | Single dose, dose-escalation design. | LD50 (lethal dose for 50% of animals), clinical signs of toxicity, gross pathology. |
| Repeat-Dose Toxicity (Sub-acute/Sub-chronic) | Rodent (e.g., Sprague-Dawley rat) and non-rodent (e.g., Beagle dog) | Daily administration for 28 or 90 days. | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology of major organs. |
| Genotoxicity (in vivo) | Rodent (e.g., C57BL/6 mouse) | Typically 2-3 doses over 24-48 hours. | Micronucleus formation in bone marrow or peripheral blood, Comet assay in target organs (e.g., liver). |
| Developmental and Reproductive Toxicity (DART) | Rodent (e.g., Wistar rat) | Dosing before and during gestation and lactation. | Effects on fertility, embryonic and fetal development, and postnatal development. |
Mandatory Visualizations
Experimental Workflow for Toxicological Assessment
Caption: A tiered experimental workflow for the toxicological assessment of a novel chemical entity.
Hypothetical Signaling Pathway for this compound-Induced Oxidative Stress
Caption: A proposed signaling pathway for quinone-induced oxidative stress and cellular damage.
Conclusion
While no specific toxicological data for this compound currently exists, a comprehensive assessment strategy can be formulated based on the known toxicities of quinones and succinates. The primary toxicological concerns are likely to be related to the quinone moiety, with oxidative stress and electrophilic adduction as the main mechanisms of toxicity. The succinate portion may influence the ADME properties of the molecule. A systematic evaluation using a combination of in vitro and in vivo models, as outlined in this guide, is crucial for characterizing the potential hazards and ensuring the safety of this novel compound for any future applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Role of quinones in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute, distribution, and subchronic toxicological studies of succinate tartrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subchronic oral toxicity of succinate tartrates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling MIQ-N-Succinate: A Technical Deep-Dive into its Discovery and Development as a Hapten for Anti-Methamphetamine Vaccines
For Immediate Release
This technical guide provides an in-depth exploration of the discovery and development history of MIQ-N-succinate, a critical hapten in the research and development of vaccines targeting methamphetamine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific journey from concept to preclinical and clinical evaluation.
Executive Summary
This compound is a hapten created by the chemical conjugation of a methamphetamine (MA) analog (MIQ) with succinic anhydride. This modification introduces a carboxylic acid group, enabling its covalent linkage to a carrier protein, a necessary step to render the small methamphetamine molecule immunogenic. The overarching goal of this hapten-carrier conjugate is to stimulate the immune system to produce antibodies that can specifically recognize and neutralize methamphetamine in the bloodstream, thereby preventing it from reaching the brain and exerting its psychoactive effects. This guide will detail the synthesis, preclinical and clinical investigations, and the underlying immunological mechanisms of vaccines developed using this hapten strategy.
The Genesis of an Anti-Methamphetamine Vaccine: The Hapten Strategy
The development of a vaccine against a small molecule like methamphetamine presents a unique immunological challenge. Unlike large pathogenic molecules, small molecules are not inherently recognized by the immune system. The scientific strategy to overcome this is the use of a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.
The Discovery of this compound
The concept of using haptens to generate antibodies against drugs of abuse has been explored for several decades. For methamphetamine, a key developmental step was the design of a stable analog that could be chemically linked to a carrier protein without compromising the core structure of the methamphetamine molecule that the immune system needs to recognize.
This compound emerged from this research as a viable hapten. It is synthesized by reacting a derivative of methamphetamine with succinic anhydride. This reaction creates a succinate linker, which provides a spacer between the methamphetamine molecule and the carrier protein, and a terminal carboxyl group for conjugation.
Synthesis and Conjugation: Creating the Immunogen
The generation of an effective anti-methamphetamine vaccine using this compound involves a two-step chemical process: the synthesis of the hapten itself, followed by its conjugation to a carrier protein to form the immunogen.
Synthesis of this compound
The synthesis of this compound involves the reaction of a methamphetamine analog with succinic anhydride. This process creates a hemisuccinate ester, introducing a four-carbon chain with a terminal carboxylic acid.
Conjugation to Carrier Proteins
The carboxylic acid group of this compound is then activated to react with amine groups on the surface of a carrier protein, typically Keyhole Limpet Hemocyanin (KLH) or Tetanus Toxoid (TT). This reaction forms a stable amide bond, covalently linking multiple hapten molecules to a single carrier protein.
Experimental Protocol: Synthesis of a Methamphetamine-KLH Conjugate Vaccine
-
Hapten Activation: The this compound hapten is dissolved in an appropriate organic solvent, and a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added to activate the carboxylic acid group.
-
Carrier Protein Preparation: The carrier protein (e.g., KLH) is dissolved in a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Conjugation Reaction: The activated hapten solution is added to the carrier protein solution and allowed to react for a specified period at a controlled temperature.
-
Purification: The resulting conjugate is purified to remove unreacted hapten and coupling reagents, typically through dialysis or size-exclusion chromatography.
-
Characterization: The hapten-to-carrier protein ratio of the conjugate is determined using techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or by spectrophotometric methods.
Preclinical and Clinical Development
The development of an anti-methamphetamine vaccine based on this compound has progressed through extensive preclinical and clinical evaluation to assess its safety, immunogenicity, and efficacy.
Preclinical Studies
Preclinical studies in animal models, primarily rodents and non-human primates, have been instrumental in demonstrating the proof-of-concept for the this compound-based vaccine. These studies have consistently shown that vaccination leads to the production of high-titer, high-affinity anti-methamphetamine antibodies.
Table 1: Summary of Key Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Typical Results |
| Antibody Titer | Mice, Rats | 1:10,000 to 1:1,000,000 |
| Antibody Affinity (KD) | N/A | 10-8 to 10-10 M |
| Reduction in Brain Methamphetamine Levels | Rats | Up to 60-80% reduction |
| Attenuation of Methamphetamine-Induced Behaviors | Rats | Significant reduction in locomotor activity and self-administration |
Experimental Protocol: Evaluation of Vaccine Efficacy in a Rat Self-Administration Model
-
Vaccination: A cohort of rats is immunized with the methamphetamine-conjugate vaccine, while a control group receives a placebo.
-
Catheter Implantation: Rats are surgically implanted with intravenous catheters to allow for self-administration of methamphetamine.
-
Self-Administration Training: Rats are trained to press a lever to receive infusions of methamphetamine.
-
Testing: Following successful training, the effect of vaccination on the rate of methamphetamine self-administration is assessed. Efficacy is determined by a significant reduction in lever pressing in the vaccinated group compared to the control group.
Clinical Trials
Following promising preclinical results, vaccines utilizing methamphetamine-succinate haptens have advanced to clinical trials in humans. These trials have focused on evaluating the safety, immunogenicity, and preliminary efficacy of the vaccine in individuals with methamphetamine use disorder.
Table 2: Overview of Clinical Trial Phases for a Methamphetamine Vaccine
| Trial Phase | Primary Objectives | Key Endpoints |
| Phase I | Safety and tolerability | Adverse events, local and systemic reactions |
| Phase II | Immunogenicity and dose-ranging | Anti-methamphetamine antibody titers and affinity |
| Phase III | Efficacy in reducing methamphetamine use | Abstinence rates, reduction in methamphetamine-positive urine samples |
Mechanism of Action and Signaling Pathways
The efficacy of the this compound-based vaccine is predicated on fundamental principles of immunology and pharmacology.
Immunological Signaling Pathway
The hapten-carrier conjugate is recognized by the immune system as a foreign entity, initiating a cascade of events leading to the production of specific antibodies.
Caption: Immune response to the hapten-carrier conjugate vaccine.
Pharmacological Mechanism of Action
Once produced, the anti-methamphetamine antibodies circulate in the bloodstream. When methamphetamine is subsequently consumed, these antibodies bind to the drug, forming a large complex that is unable to cross the blood-brain barrier.
An In-depth Technical Guide on the Role of the Succinate Moiety in MIQ-N-Succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the pivotal role of the succinate moiety in the hapten MIQ-N-succinate. This compound is a key component in the development of conjugate vaccines, particularly those targeting stimulants like methamphetamine. The succinate component is not present for direct therapeutic effect but rather serves a critical function as a chemical linker, enabling the covalent attachment of the MIQ hapten to a larger carrier protein. This conjugation is essential for eliciting a specific immune response.
The Succinate Moiety as a Bifunctional Linker
In the context of this compound, the succinate moiety is introduced by reacting the MIQ (methyltetrahydro-isoquinoline), a rigidified analog of methamphetamine, with succinic anhydride. This reaction results in the formation of an amide bond with the MIQ molecule and leaves a terminal carboxylic acid group. This carboxylic acid is the key functional group that allows for the subsequent conjugation to carrier proteins.
The primary role of the succinate moiety is therefore to act as a spacer and a reactive handle. It distances the hapten from the protein backbone, which can be crucial for effective antibody recognition. The four-carbon chain of the succinate provides a degree of flexibility and spatial orientation that can influence the presentation of the hapten to the immune system.
Data Presentation
The characteristics of the succinate moiety as a linker in this compound are summarized in the table below.
| Property | Description |
| Chemical Nature | Dicarboxylic acid |
| Linker Length | 4 carbons |
| Reactive Group (Hapten) | Amide bond formation with MIQ |
| Reactive Group (Carrier) | Carboxylic acid for amide bond formation with lysine residues |
| Bond Type with Carrier | Covalent amide bond |
| Key Function | Covalent conjugation of hapten to carrier protein |
Experimental Protocols
The following are detailed methodologies for the key experiments involving the synthesis and conjugation of this compound.
1. Synthesis of this compound
-
Objective: To synthesize the hapten this compound by reacting MIQ with succinic anhydride.
-
Materials: Methyltetrahydro-isoquinoline (MIQ), succinic anhydride, and an appropriate organic solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve MIQ in the organic solvent.
-
Add succinic anhydride to the solution.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the reaction between the amine group of MIQ and the anhydride.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting this compound product is then purified, often by column chromatography, to remove any unreacted starting materials.
-
2. Conjugation of this compound to a Carrier Protein
-
Objective: To covalently link the this compound hapten to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to create an immunogenic conjugate.
-
Materials: this compound, carrier protein, a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Procedure:
-
Dissolve the this compound in a small amount of an organic solvent (like dimethylformamide) and then dilute with the reaction buffer.
-
Add EDC and NHS to the this compound solution to activate the carboxylic acid group of the succinate moiety, forming an NHS ester.
-
Dissolve the carrier protein in the reaction buffer.
-
Add the activated this compound solution to the carrier protein solution.
-
The reaction mixture is incubated, typically with gentle stirring, for several hours at room temperature or overnight at 4°C to allow for the formation of amide bonds between the activated hapten and the lysine residues of the carrier protein.
-
The resulting conjugate is then purified to remove unreacted hapten and coupling reagents. This is commonly achieved by dialysis or size-exclusion chromatography.
-
The final conjugate is characterized to determine the hapten-to-protein ratio, often using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
-
Mandatory Visualization
Below are diagrams created using the DOT language to visualize key processes.
Caption: Experimental workflow for the synthesis of this compound and its conjugation to a carrier protein.
Caption: Logical relationship illustrating the role of the succinate moiety in linking the MIQ hapten to a carrier protein to elicit an immune response.
Methodological & Application
Application Notes and Protocols for Cellular Analysis of MIQ-N-succinate
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the cellular effects of MIQ-N-succinate in cell culture. The methodologies outlined below are designed to assess the impact of this compound on cell viability, apoptosis, and mitochondrial function.
Overview
Succinate is a key metabolite in the tricarboxylic acid (TCA) cycle and has emerged as a significant signaling molecule in various cellular processes, including inflammation and cancer metabolism.[1][2][3] It can influence cellular bioenergetics by donating electrons to the electron transport chain via succinate dehydrogenase (Complex II).[4][5] Furthermore, extracellular succinate can act as a ligand for the G-protein coupled receptor SUCNR1, modulating signaling pathways related to angiogenesis and immune responses. Intracellularly, succinate can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequent downstream effects.
This compound, as a derivative of succinate, may exhibit similar or novel biological activities. The following protocols provide a framework for characterizing its effects in a cell culture setting.
Quantitative Data Summary
As this compound is a novel compound, specific quantitative data is not yet available in the public domain. The following tables are templates for researchers to populate with their experimental data.
Table 1: Cell Viability (IC50 Values) of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| (e.g., MCF-7) | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| (e.g., A549) | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| (e.g., PANC-1) | 24 | Data |
| 48 | Data | |
| 72 | Data |
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| (e.g., MCF-7) | (e.g., 50) | 24 | Data | Data |
| (e.g., 100) | 24 | Data | Data | |
| (e.g., A549) | (e.g., 50) | 24 | Data | Data |
| (e.g., 100) | 24 | Data | Data |
Table 3: Effect of this compound on Mitochondrial Respiration
| Cell Line | Concentration (µM) | Basal OCR (% of Control) | ATP-linked OCR (% of Control) | Maximal Respiration (% of Control) |
| (e.g., MCF-7) | (e.g., 50) | Data | Data | Data |
| (e.g., 100) | Data | Data | Data | |
| (e.g., A549) | (e.g., 50) | Data | Data | Data |
| (e.g., 100) | Data | Data | Data |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of mitochondrial succinate dehydrogenase.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549, PANC-1)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Analysis of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol measures the effect of this compound on mitochondrial function by assessing the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
Materials:
-
This compound
-
Selected cell lines
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., DMEM without sodium bicarbonate and phenol red)
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO2 incubator for at least 30 minutes.
-
Load the mitochondrial stress test reagents and this compound into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Visualizations
Caption: Workflow for analyzing this compound's cellular effects.
Caption: Overview of succinate's signaling pathways.
References
- 1. Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? [mdpi.com]
- 2. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 4. Succinate supplementation improves metabolic performance of mixed glial cell cultures with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of succinate: quinone reductase/Complex II regulate production of mitochondrial reactive oxygen species and protect normal cells from ischemic damage but induce specific cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethylmethylhydroxypyridine Succinate (Mexidol) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylmethylhydroxypyridine succinate, commonly known as Mexidol or emoxypine succinate, is a compound with demonstrated antioxidant, anti-hypoxic, and neuroprotective properties. Its mechanism of action is multimodal, involving both the 3-hydroxypyridine and succinate components. The succinate moiety plays a crucial role by activating the succinate receptor (SUCNR1), stimulating mitochondrial biogenesis, and participating in the Krebs cycle to enhance cellular energy status. These characteristics make it a compound of interest for a variety of animal models, particularly in the fields of neurology, aging, and stress research.
This document provides detailed application notes and protocols for the use of ethylmethylhydroxypyridine succinate in various animal models, based on published research.
Mechanism of Action
The therapeutic effects of ethylmethylhydroxypyridine succinate are attributed to its two main components:
-
3-hydroxypyridine : Provides potent antioxidant and membranotropic effects. It helps to reduce glutamate excitotoxicity and modulates the function of various receptors and ion channels.
-
Succinate : This component is key to the compound's antihypoxic and metabolic effects. It induces the succinate receptor SUCNR1, which is involved in various signaling pathways. Furthermore, it enhances mitochondrial respiration and activates the Krebs cycle, leading to an increased cellular energy status. Under hypoxic conditions, Mexidol has been shown to enhance the expression of transcription factors like HIF-1α and Nrf2. It also promotes neuroregeneration by increasing the levels of neurotrophic factors such as NGF, BDNF, and VEGF in ischemic brain regions.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for the use of ethylmethylhydroxypyridine succinate in rodent models.
Table 1: Dosage and Administration in Rodent Models
| Animal Model | Species | Dosage | Administration Route | Duration | Observed Effects |
| Aging | Wistar Rats (male) | 40-75 mg/kg/day | Oral (in drinking water as a 0.15% solution) | Two 2-month courses at 18-20 and 22-24 months of age | Increased life expectancy, improved learning and memory, increased convulsive threshold, improved muscle tone and coordination[1] |
| Stress | Rats | 50 and 100 mg/kg | Not specified | Single dose | Elimination of anxiety and fear, restoration of adequate reactions and exploratory behavior, reduced aggressiveness[2] |
| Acute Hypoxia | Mice | 50 and 100 mg/kg | Not specified | Single dose | Extended lifespan[2] |
| Cerebral Mitochondriogenesis | Outbred Rats (male) | 20, 40, 100 mg/kg | Intraperitoneal | 20 days | Dose-dependent induction of SUCNR1 and markers of mitochondrial biogenesis[3] |
| Stress (Desynchronosis and Physical Load) | Rats | 10 mg/kg | Intramuscular | Single dose 30 minutes before stressor | Anti-stress properties, modulation of corticosterone levels[4] |
| Acute Toxicity | White Mice | 150-250 mg/kg | Intravenous | Single dose | Doses up to 150 mg/kg showed no visible adverse effects. Higher doses led to seizures and mortality |
| Skin Ischemia | Albino Rats (male) | 25 mg/kg | Not specified | 3 days | Decreased markers of cytolysis, arresting the progression of skin necrosis |
Experimental Protocols
Protocol 1: Evaluation of Geroprotective Effects in Aged Rats
Objective: To assess the long-term effects of ethylmethylhydroxypyridine succinate on lifespan, cognitive function, and motor coordination in aging rats.
Animal Model: Male Wistar rats, aged 18 months at the start of the experiment.
Materials:
-
Ethylmethylhydroxypyridine succinate (Mexidol)
-
Drinking water
-
Animal caging and husbandry supplies
-
Apparatus for behavioral testing:
-
Passive avoidance test apparatus
-
Rotarod
-
Apparatus for assessing convulsive threshold (e.g., using pentylenetetrazole)
-
Procedure:
-
Animal Housing and Acclimation: House rats individually or in small groups under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Allow for an acclimation period of at least one week before the start of the experiment.
-
Drug Preparation and Administration: Prepare a 0.15% solution of ethylmethylhydroxypyridine succinate in drinking water. This will serve as the sole source of drinking water for the treatment group. The control group will receive regular drinking water. A daily dose of 40-75 mg/kg is expected with this method.
-
Treatment Schedule: Administer the treatment for two separate two-month periods: the first from 18 to 20 months of age, and the second from 22 to 24 months of age.
-
Behavioral Assessments:
-
Cognitive Function (Passive Avoidance Test): At the end of each treatment period, assess learning and memory using the passive avoidance test. This test measures the ability of the animal to remember an aversive stimulus.
-
Motor Coordination (Rotarod Test): Evaluate motor coordination and balance by measuring the time the rats can remain on a rotating rod.
-
Convulsive Threshold: Determine the threshold for seizures by administering a convulsant agent like pentylenetetrazole and observing the onset of seizures.
-
-
Lifespan Monitoring: Monitor the animals daily throughout their lifespan and record the date of death for each animal to determine the effect of the treatment on life expectancy.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-tests, ANOVA, survival analysis) to compare the treatment and control groups.
Protocol 2: Assessment of Neuroprotective Effects in a Model of Glutamate Excitotoxicity
Objective: To evaluate the neuroprotective properties of ethylmethylhydroxypyridine succinate against glutamate-induced neuronal damage in a primary cerebellar granule cell culture model.
Animal Model: Primary cerebellar granule cells from neonatal rats.
Materials:
-
Ethylmethylhydroxypyridine succinate (Mexidol)
-
Glutamate
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
Primary cerebellar granule cells isolated from neonatal rats
-
Cell viability assay (e.g., MTT, LDH)
-
Microscope for cell morphology observation
Procedure:
-
Primary Cell Culture: Isolate and culture cerebellar granule cells from neonatal rats according to standard protocols.
-
Treatment Application:
-
Co-treatment: Add ethylmethylhydroxypyridine succinate to the cell culture medium simultaneously with glutamate to assess its ability to prevent immediate damage.
-
Pre-treatment: Incubate the cells with ethylmethylhydroxypyridine succinate for a specific period (e.g., 24 hours) before inducing glutamate toxicity to evaluate its prophylactic effects.
-
-
Induction of Glutamate Excitotoxicity: After the pre-treatment period (if applicable), expose the cells to a toxic concentration of glutamate for a defined duration.
-
Assessment of Neuronal Viability:
-
Following the glutamate exposure, assess cell viability using a quantitative method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Observe cell morphology under a microscope to qualitatively assess signs of neuronal damage, such as cell shrinkage and neurite breakdown.
-
-
Data Analysis: Compare the viability of neurons in the control, glutamate-only, and ethylmethylhydroxypyridine succinate-treated groups. Statistical analysis (e.g., ANOVA) should be used to determine the significance of any observed neuroprotective effects.
Visualizations
Signaling Pathway of Ethylmethylhydroxypyridine Succinate
Caption: Signaling pathway of ethylmethylhydroxypyridine succinate (Mexidol).
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies with ethylmethylhydroxypyridine succinate.
References
- 1. [Geroprotective effects of ethylmethylhydroxypyridine succinate in an experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mexidol effects in extreme conditions (experiments with animals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The effect of Mexidol on cerebral mitochondriogenesis at a young age and during aging] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [An effect of mexidol on the level of corsticosteron in the blood serum and beam zone cells in rats with light desynhronizes and physical loads] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of MIQ-N-Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIQ-N-succinate is a hapten comprised of 2-[(3S)-2,6-dioxopiperidin-3-yl]-5-(morpholin-4-yl)-1H-isoindole-1,3(2H)-dione (MIQ) and succinic acid, linked via an amide bond. As a hapten, it is a small molecule that can elicit an immune response when attached to a larger carrier protein. Accurate quantification of this compound is crucial for various applications in drug development, including pharmacokinetic studies, immunogenicity assessment, and quality control of conjugate vaccines or antibody-drug conjugates.
This document provides detailed application notes and protocols for the analytical quantification of this compound. While specific validated methods for this compound are not widely published, the protocols outlined below are adapted from established and validated methods for structurally similar compounds, such as lenalidomide and pomalidomide. These methods, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), are the industry standard for the quantification of small molecules in biological and pharmaceutical matrices.
Disclaimer: The following protocols are provided as a comprehensive starting point. It is essential that these methods are fully validated for their intended use in your laboratory to ensure accuracy, precision, and robustness.
Analytical Methods Overview
The two primary recommended methods for the quantification of this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
RP-HPLC-UV: This technique offers a robust, cost-effective, and widely available method for quantification. It is suitable for analyzing bulk drug substances and pharmaceutical dosage forms.
-
LC-MS/MS: This method provides superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of analytes in complex biological matrices such as plasma, serum, and tissue homogenates.
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative parameters from validated HPLC and LC-MS/MS methods for compounds structurally related to MIQ. These serve as a reference for the expected performance of a validated method for this compound.
Table 1: HPLC-UV Method Parameters for Quantification of Lenalidomide (Analogous to MIQ)
| Parameter | Typical Value |
| Linearity Range | 20 - 60 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.24 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.8 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102%[1] |
| Precision (% RSD) | < 2% |
Table 2: LC-MS/MS Method Parameters for Quantification of Pomalidomide (Analogous to MIQ)
| Parameter | Typical Value |
| Linearity Range | 0.3 - 3000 nM (in mouse plasma) |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.3 nM (in mouse plasma) |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Quantification of this compound in Bulk Material
This protocol is adapted from a validated method for lenalidomide.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Symmetry ODS (C18) RP Column, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Phosphate Buffer (pH 3.2) and Methanol in a 46:54 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 206 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Reagent and Solution Preparation:
-
Phosphate Buffer (0.05M, pH 3.2): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water and adjust the pH to 3.2 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix 460 mL of the Phosphate Buffer with 540 mL of HPLC grade methanol. Degas the solution using an ultrasonic bath for 15 minutes and filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and make up to the volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 20, 30, 40, 50, 60 µg/mL).
3. Sample Preparation:
-
Accurately weigh a quantity of the bulk this compound sample, dissolve it in the mobile phase to a known concentration within the calibration range.
4. Analysis:
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification of this compound in Biological Matrices (e.g., Plasma)
This protocol is adapted from a validated method for pomalidomide in mouse plasma.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Column: A suitable C18 column (e.g., Agilent Zorbax SB-C18, 2.1 mm × 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A gradient elution should be optimized to ensure good separation of this compound from matrix components. A starting point could be a linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive or Negative ESI, to be optimized for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound will need to be determined by infusing a standard solution into the mass spectrometer. A suitable internal standard (IS), preferably a stable isotope-labeled version of this compound, should be used.
2. Reagent and Solution Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare in a suitable solvent like DMSO or methanol.
-
Working Standard Solutions: Prepare by serial dilution of the stock solution in the mobile phase or a mixture of water and acetonitrile.
-
Internal Standard (IS) Stock and Working Solutions: Prepare in a similar manner to the analyte standards.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
4. Analysis and Quantification:
-
Prepare a calibration curve by spiking known amounts of this compound into a blank biological matrix and processing the samples as described above.
-
Process and analyze the unknown samples.
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualization of Experimental Workflows
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification in biological matrices by LC-MS/MS.
Signaling Pathway Context
While this compound itself is a synthetic hapten and not directly involved in a signaling pathway, the MIQ moiety is structurally related to immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. These drugs are known to exert their effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The succinate linker in this compound provides a reactive handle for conjugation to carrier proteins, enabling the generation of antibodies or for use in targeted drug delivery, but does not fundamentally alter the core mechanism of action of the MIQ pharmacophore.
Caption: Simplified signaling pathway of the MIQ moiety, analogous to IMiDs.
References
Application Notes and Protocols for Succinate in High-Throughput Screening (HTS) Assays
Disclaimer: Initial searches for the compound "MIQ-N-succinate" did not yield any specific results in the context of high-throughput screening or other scientific applications. The following application notes and protocols are based on the well-researched roles of succinate and its receptor, SUCNR1 (GPR91), in cellular signaling and their relevance to HTS assays for drug discovery.
Application Notes
Introduction to Succinate Signaling
Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, primarily involved in cellular energy metabolism. Beyond its metabolic role, succinate has emerged as an important signaling molecule in both intracellular and extracellular contexts.[1][2][3]
-
Intracellular Signaling: Under conditions such as hypoxia or inflammation, succinate can accumulate in the cytoplasm and inhibit prolyl hydroxylases (PHDs).[1] This leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that orchestrates cellular responses to low oxygen, including angiogenesis and inflammation.[1]
-
Extracellular Signaling: Succinate can be released into the extracellular space and act as a ligand for the G-protein coupled receptor (GPCR), Succinate Receptor 1 (SUCNR1), also known as GPR91. SUCNR1 is expressed in various tissues, including the kidney, liver, and immune cells. Activation of SUCNR1 can trigger diverse downstream signaling cascades through Gi and Gq proteins, modulating cellular functions like cytokine release, cell migration, and blood pressure regulation.
Given its roles in pathophysiology, targeting succinate signaling pathways presents therapeutic opportunities for a range of diseases, including inflammatory disorders, metabolic diseases, and cancer. High-throughput screening (HTS) provides a powerful platform to identify and characterize small molecules that modulate these pathways.
Applications in High-Throughput Screening
HTS assays involving succinate can be broadly categorized into two main types:
-
Assays for Quantifying Succinate Levels: These assays are designed to measure the concentration of succinate in biological samples, which can be useful for screening for inhibitors of enzymes that produce succinate or for identifying strains of microorganisms that produce high levels of succinic acid.
-
Assays for Identifying SUCNR1 Modulators: These are cell-based assays designed to screen for agonists or antagonists of the succinate receptor, SUCNR1. These are critical for discovering novel therapeutics that can target succinate-mediated signaling.
Experimental Protocols
Protocol 1: HTS Assay for SUCNR1 (GPR91) Agonist and Antagonist Screening using a Calcium Flux Assay
This protocol describes a fluorescent-based HTS assay to identify modulators of human SUCNR1 using a cell line stably expressing the receptor. The assay measures changes in intracellular calcium concentration upon receptor activation.
Materials:
-
Human SUCNR1 (GPR91) expressing cell line (e.g., Ready-to-Assay SUCNR1/GPR91 Succinate Receptor Frozen Cells from Eurofins DiscoverX).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Succinate (as a reference agonist).
-
Test compounds library.
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Preparation:
-
Thaw the cryopreserved SUCNR1-expressing cells according to the manufacturer's instructions.
-
Resuspend the cells in assay buffer at a density of 1 x 106 cells/mL.
-
-
Dye Loading:
-
Add the calcium-sensitive dye (e.g., Fluo-4 AM to a final concentration of 1 µM) and probenecid (final concentration 2.5 mM) to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark to allow for dye loading.
-
Wash the cells with assay buffer to remove excess dye and resuspend in fresh assay buffer.
-
-
Cell Plating:
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Centrifuge the plate briefly to settle the cells at the bottom.
-
Incubate the plate at room temperature for 10-20 minutes.
-
-
Screening:
-
For Agonist Screening:
-
Prepare serial dilutions of test compounds and the reference agonist (succinate) in assay buffer.
-
Using the fluorescent plate reader's injector, add 25 µL of the compound solution to the cell plate.
-
Immediately measure the fluorescence intensity over time (e.g., for 2-3 minutes) to detect calcium mobilization.
-
-
For Antagonist Screening:
-
Add 12.5 µL of the test compounds to the cell plate and incubate for 15-30 minutes.
-
Using the injector, add 12.5 µL of succinate at a concentration that gives a submaximal response (e.g., EC80).
-
Immediately measure the fluorescence intensity over time.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
For agonist screening, determine the EC50 values for active compounds.
-
For antagonist screening, determine the IC50 values for active compounds.
-
Protocol 2: Bioluminescent Assay for Succinate Detection
This protocol describes a homogenous, bioluminescent assay for the quantification of succinate, which can be adapted for HTS to screen for inhibitors of succinate-producing enzymes.
Principle: This assay utilizes a series of enzymatic reactions where succinate is converted to a downstream product that ultimately leads to the generation of a luminescent signal. The intensity of the light produced is proportional to the amount of succinate in the sample.
Materials:
-
Succinate Assay Kit (e.g., EnzyChrom™ Succinate Assay Kit from BioAssay Systems or similar).
-
Test samples (e.g., cell lysates, culture media).
-
Succinate standard solution.
-
96-well or 384-well white, opaque microplates.
-
Luminometer.
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or collect culture supernatants to be tested.
-
Centrifuge samples to remove any debris.
-
-
Standard Curve Preparation:
-
Prepare a series of succinate standards by diluting the stock solution in the assay buffer provided with the kit.
-
-
Assay Reaction:
-
Add a small volume (e.g., 20 µL) of the standards and samples to the wells of the microplate.
-
Prepare the working reagent according to the kit's instructions, which typically contains the necessary enzymes and substrates.
-
Add the working reagent to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a standard curve by plotting the luminescence values of the standards against their concentrations.
-
Determine the succinate concentration in the samples by interpolating their luminescence values from the standard curve.
-
Quantitative Data
The following table summarizes the potency of succinate and its analogs on the human SUCNR1 receptor from various studies.
| Compound | Assay Type | Parameter | Value (µM) | Reference |
| Succinate | Aequorin Luminescence | EC50 | 56 ± 8 | |
| Succinate | cAMP Assay | EC50 | 17 - 56 | |
| Succinate | TGF-α Shedding | pEC50 = 3.46 ± 0.03 | 350 | |
| Succinate | Calcium Mobilization | pEC50 = 3.23 ± 0.01 | 581 | |
| cis-Epoxysuccinate | cAMP Assay | EC50 | 2.7 | |
| cis-Epoxysuccinate | TGF-α Shedding | pEC50 = 4.38 ± 0.04 | 42 | |
| cis-Epoxysuccinate | Calcium Mobilization | pEC50 = 3.72 ± 0.01 | 191 | |
| cis-1,2-Cyclopropanedicarboxylic acid | TGF-α Shedding | pEC50 = 3.05 ± 0.04 | 887 | |
| cis-1,2-Cyclopropanedicarboxylic acid | Calcium Mobilization | pEC50 = 2.98 ± 0.01 | 1040 |
Visualizations
Signaling Pathways of Succinate
Caption: Succinate signaling pathways.
HTS Workflow for SUCNR1 Antagonist Screening
Caption: HTS workflow for SUCNR1 antagonists.
References
Application Notes and Protocols for Succinate in Neuroscience Research
A Note on Terminology: Initial searches for "MIQ-N-succinate" did not yield results for a specific compound with this designation in neuroscience research. The scientific literature extensively covers the role of succinate , a key metabolic intermediate, in a multitude of neuroscience applications. The following information is based on the established research concerning succinate.
Introduction
Succinate is a critical component of the citric acid cycle (TCA cycle) and cellular respiration. Beyond its metabolic role, emerging evidence highlights succinate as a significant signaling molecule in the central nervous system (CNS).[1][2] It is involved in a range of physiological and pathological processes, including neuroinflammation, excitotoxicity, and cerebral metabolism.[3][4][5] These application notes provide an overview of the key applications of succinate in neuroscience research, complete with experimental protocols and quantitative data.
Key Applications in Neuroscience
-
Modulation of Neuronal Excitability: Succinate can influence neuronal activity by acting on N-methyl-D-aspartate (NMDA) receptors, which can lead to increased excitability.
-
Neuroinflammation and Microglial Activation: Extracellular succinate can act as a pro-inflammatory signal, influencing microglial activation and the neuroinflammatory cascade.
-
Cerebral Metabolism in Traumatic Brain Injury (TBI): Administration of succinate has been explored as a therapeutic strategy to improve cerebral metabolism in patients with TBI who exhibit mitochondrial dysfunction.
-
Signal Transduction and Hypoxia: Succinate plays a crucial role in cellular signaling pathways, particularly in response to hypoxic conditions, through the stabilization of hypoxia-inducible factor-1α (HIF-1α).
Experimental Protocols & Data
Investigating Succinate-Induced Neuronal Excitability
Objective: To assess the effect of succinate on neuronal excitability through field excitatory post-synaptic potential (fEPSP) recordings in hippocampal slices.
Methodology:
-
Tissue Preparation: Prepare acute hippocampal slices (300-400 µm) from adult rodents.
-
Electrophysiology:
-
Maintain slices in an interface chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at 32-34°C.
-
Place a stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline fEPSPs for at least 20 minutes.
-
-
Succinate Application: Bath-apply succinate at varying concentrations (e.g., 0.3-1 mM).
-
Data Analysis: Measure the slope of the fEPSPs to quantify synaptic strength. Compare the fEPSP slope before and after succinate application.
-
Pharmacological Validation: To confirm NMDA receptor involvement, co-administer the NMDA receptor antagonist D-2-amino-5-phosphonovaleric acid (AP5; 50 µM).
Quantitative Data Summary:
| Succinate Concentration | Effect on fEPSP Slope | NMDA Receptor Antagonist (AP5) Effect | Reference |
| 0.3-1 mM | Increased slope | Abolished the increase | |
| > 1 mM | No change or decrease in slope | - |
Assessing the Role of Succinate in Microglial Activation
Objective: To determine the effect of a succinate analog on lipopolysaccharide (LPS)-induced M1 microglial activation.
Methodology:
-
Cell Culture: Culture primary microglial cells.
-
Treatment:
-
Pre-treat cells with or without diethyl succinate (5 mM) for 3 hours.
-
Stimulate cells with LPS (100 ng/mL) for 24 hours to induce an M1 pro-inflammatory phenotype.
-
-
Flow Cytometry:
-
Stain cells with fluorescently labeled antibodies against CD11b (a microglial marker) and CD86 (an M1 marker).
-
Analyze the percentage of M1 (CD11b+ CD86High) cells using a flow cytometer.
-
-
Quantitative Real-Time PCR (qPCR):
-
Extract total RNA from the treated cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use qPCR to measure the relative mRNA expression levels of M1 markers (e.g., iNOS, TNF-α).
-
Quantitative Data Summary:
| Treatment Group | M1 Marker (CD86) Expression | Reference |
| Control | Baseline | |
| LPS (100 ng/mL) | Significantly increased | |
| Diethyl Succinate (5 mM) + LPS | Significantly decreased compared to LPS alone |
Evaluating Succinate Metabolism in Traumatic Brain Injury
Objective: To investigate the metabolic fate of exogenously administered succinate in the brain of TBI patients with mitochondrial dysfunction.
Methodology:
-
Patient Selection: Recruit TBI patients requiring neurocritical care and multimodal monitoring who show signs of cerebral mitochondrial dysfunction (persistent raised lactate/pyruvate ratio despite adequate cerebral glucose and oxygen).
-
Microdialysis:
-
Place a microdialysis catheter in the brain parenchyma.
-
Perfuse with a solution containing 12 mmol/L of disodium 2,3-¹³C₂ succinate.
-
-
Sample Analysis:
-
Collect the microdialysate.
-
Analyze the collected fluid using nuclear magnetic resonance spectroscopy (NMR) to identify and quantify ¹³C-labeled metabolites.
-
-
Clinical Monitoring: Continuously monitor intracranial pressure, brain tissue oxygenation, and the lactate/pyruvate ratio.
Quantitative Data Summary:
| Parameter | Change with Succinate Administration | Reference |
| Lactate/Pyruvate Ratio (LPR) | -12% | |
| Brain Glucose | +17% |
Signaling Pathways & Experimental Workflows
Caption: Succinate-mediated activation of NMDA receptors leading to increased neuronal excitability.
Caption: Intracellular succinate signaling pathway via HIF-1α stabilization.
Caption: Experimental workflow for studying succinate metabolism in TBI patients.
References
- 1. Succinate, an intermediate in metabolism, signal transduction, ROS, hypoxia, and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Succinate increases neuronal post-synaptic excitatory potentials in vitro and induces convulsive behavior through N-methyl-d-aspartate-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Focally administered succinate improves cerebral metabolism in traumatic brain injury patients with mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Succinate as a Tool Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate, a key intermediate in the Krebs cycle, has emerged as a critical signaling molecule in a variety of physiological and pathological processes. Beyond its metabolic role, succinate functions as an extracellular ligand for the G-protein coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1), and as an intracellular signaling mediator, particularly under conditions of hypoxia and inflammation.[1][2][3] Its accumulation is a metabolic signature of ischemia and is implicated in reperfusion injury through the generation of reactive oxygen species (ROS).[4] These multifaceted actions make succinate a valuable tool compound for investigating cellular metabolism, signal transduction, and the pathophysiology of various diseases, including cancer and inflammatory conditions.[1]
Mechanism of Action
Succinate's signaling functions are primarily mediated through two distinct mechanisms:
-
Extracellular Signaling via SUCNR1/GPR91: When released into the extracellular space, succinate binds to and activates SUCNR1, a Gq-coupled GPCR. This activation triggers downstream signaling cascades, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). This pathway is involved in a range of physiological responses, including blood pressure regulation, renin release, and immune cell activation.
-
Intracellular Signaling and Epigenetic Modulation: Intracellularly, particularly under hypoxic conditions, succinate accumulation can inhibit prolyl hydroxylases (PHDs). PHDs are responsible for the degradation of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen. By inhibiting PHDs, succinate stabilizes HIF-1α, leading to the transcription of genes involved in angiogenesis, glycolysis, and cell survival.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the effects of succinate in various experimental models.
| Parameter | Experimental Model | Concentration/Dose | Observed Effect | Reference |
| Neuronal Excitability | Hippocampal Slices (in vitro) | 0.3-1 mM | Increased slope of field excitatory post-synaptic potentials | |
| Convulsive Behavior | Mice (in vivo) | 0.8-7.5 µmol (i.c.v.) | Dose-dependent convulsive behavior | |
| Cell Apoptosis | Pulmonary Epithelial Cells (in vitro) | 10 µM | Promotion of hypoxia/reoxygenation-induced apoptosis | |
| M1 Microglial Activation | Primary Microglial Cells (in vitro) | 5 mM (diethyl succinate) | Pre-treatment decreased LPS-induced M1 population |
Signaling Pathway Diagram
The following diagram illustrates the dual signaling roles of succinate.
Experimental Protocols
In Vitro Assessment of Succinate-Induced Neuronal Excitability
This protocol is adapted from studies investigating the effect of succinate on hippocampal field excitatory post-synaptic potentials (fEPSPs).
Objective: To determine the effect of succinate on neuronal excitability in brain slices.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Succinate stock solution (e.g., 1 M in water)
-
Hippocampal slices from rodents
-
Slice perfusion chamber
-
Electrophysiology recording setup (amplifier, digitizer, recording electrodes)
-
Pharmacological agents (e.g., D-AP5 to block NMDA receptors)
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline of fEPSPs by delivering stimuli at a low frequency (e.g., 0.05 Hz).
-
Introduce succinate into the perfusing aCSF at desired concentrations (e.g., 0.3 mM, 1 mM).
-
Record fEPSPs for a defined period (e.g., 30-60 minutes) to observe the effect of succinate.
-
To investigate the involvement of NMDA receptors, co-administer the NMDA receptor antagonist D-AP5 with succinate and observe any changes in the fEPSP slope.
-
Wash out the succinate and any other pharmacological agents with aCSF to observe recovery.
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the baseline period.
-
Plot the normalized fEPSP slope over time to visualize the effect of succinate.
In Vitro Hypoxia/Reoxygenation Model to Study Succinate-Induced Cell Apoptosis
This protocol is based on studies examining the role of succinate in ischemia-reperfusion injury in cultured cells.
Objective: To assess the effect of succinate pre-treatment on cell apoptosis following hypoxia/reoxygenation (H/R).
Materials:
-
Cell line of interest (e.g., pulmonary alveolar epithelial cells)
-
Cell culture medium and supplements
-
Succinate solution
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O2)
-
Reagents for apoptosis assessment (e.g., Annexin V/Propidium Iodide staining kit)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with succinate at the desired concentration (e.g., 10 µM) for a specified duration (e.g., 30 minutes).
-
Induce hypoxia by placing the cells in a hypoxia chamber with a low oxygen gas mixture for a defined period (e.g., 4-6 hours).
-
Induce reoxygenation by returning the cells to a normoxic incubator (21% O2) for a further period (e.g., 12-24 hours).
-
Harvest the cells and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Experimental Groups:
-
Control (normoxia)
-
H/R alone
-
H/R + Succinate
-
Succinate alone
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro experiment investigating the effects of succinate.
Conclusion
Succinate is a versatile tool compound for probing fundamental cellular processes related to metabolism, signaling, and the response to stress. The provided protocols and data offer a starting point for researchers to design and execute experiments aimed at elucidating the precise roles of succinate in their specific areas of interest. Understanding the multifaceted nature of succinate signaling is crucial for the development of novel therapeutic strategies targeting diseases with metabolic and inflammatory components.
References
- 1. Succinate, an intermediate in metabolism, signal transduction, ROS, hypoxia, and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitochondrial Enzymes, Succinate-Coupled Signaling Pathways and Mitochondrial Ultrastructure in the Formation of Urgent Adaptation to Acute Hypoxia in the Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Ischaemic accumulation of succinate controls reperfusion injury through mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Metabolic Pathways with Succinate
A Note on MIQ-N-Succinate: Publicly available scientific literature does not contain specific information on a compound named "this compound." The following application notes and protocols are based on the well-documented roles of succinate , a key metabolite in cellular metabolism. It is presumed that the user is interested in the applications of succinate for studying metabolic pathways.
Introduction
Succinate is a critical intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for energy production.[1][2] Beyond its role in mitochondrial respiration, succinate has emerged as a crucial signaling molecule in various physiological and pathological processes, including inflammation, ischemia-reperfusion injury, and cancer.[1][2][3] Aberrant accumulation of succinate can occur under hypoxic or ischemic conditions and is linked to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the production of reactive oxygen species (ROS). These characteristics make succinate and its derivatives valuable tools for researchers studying metabolic reprogramming in disease.
These application notes provide an overview of how exogenous succinate can be used to probe metabolic pathways, with detailed protocols for relevant experiments.
Applications
-
Inducing a Pro-inflammatory Phenotype in Macrophages: Succinate treatment can be used to mimic the metabolic state of activated macrophages and study the downstream effects on cytokine production and gene expression.
-
Modeling Ischemia-Reperfusion Injury: Applying succinate to cells or tissues can simulate the metabolic consequences of ischemia, allowing for the investigation of reperfusion injury mechanisms.
-
Investigating HIF-1α Stabilization: Researchers can use succinate to study the regulation of HIF-1α and its target genes in various cell types.
-
Assessing Mitochondrial Function: Monitoring the cellular response to succinate can provide insights into the activity of succinate dehydrogenase (SDH) and the electron transport chain.
Quantitative Data Summary
The following table summarizes the expected quantitative changes in key metabolic parameters upon succinate treatment, based on published literature.
| Parameter | Expected Change with Succinate Treatment | Typical Concentration Range | Cell Type/Model | Reference |
| Intracellular Succinate | Increase | 1-10 mM | Macrophages, Cardiac Myocytes | |
| HIF-1α Protein Levels | Increase | 1-5 mM | Various cell lines | |
| IL-1β Secretion | Increase | 5-10 mM | LPS-primed Macrophages | |
| Mitochondrial ROS Production | Increase | 1-5 mM | C2C12 myoblasts | |
| Oxygen Consumption Rate (OCR) | Increase (initially) | 1-10 mM | Isolated Mitochondria, various cell lines |
Experimental Protocols
Protocol 1: Induction of a Pro-inflammatory Phenotype in Macrophages
Objective: To investigate the effect of succinate on the inflammatory response of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
Succinate (sodium salt, sterile solution)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for Western blotting (antibodies for HIF-1α and a loading control like β-actin)
Procedure:
-
Cell Seeding: Seed macrophages in appropriate culture plates (e.g., 6-well plates for Western blotting and qRT-PCR, 96-well plates for ELISA) and allow them to adhere overnight.
-
LPS Priming: Prime the cells with a low concentration of LPS (e.g., 10 ng/mL) for 3-4 hours. This step is crucial for the subsequent inflammasome activation.
-
Succinate Treatment: Prepare a stock solution of sodium succinate in sterile water or PBS. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10 mM).
-
Incubation: Remove the LPS-containing medium and add the succinate-containing medium to the cells. Incubate for the desired time period (e.g., 4-24 hours). Include a vehicle control (medium without succinate).
-
Sample Collection:
-
ELISA: Collect the cell culture supernatant to measure IL-1β secretion.
-
qRT-PCR: Lyse the cells and extract total RNA to analyze the expression of inflammatory genes (e.g., Il1b, Tnf).
-
Western Blotting: Lyse the cells and prepare protein extracts to determine the levels of HIF-1α.
-
Protocol 2: In Vitro Model of Ischemia-Reperfusion Injury
Objective: To use succinate to model the metabolic stress of ischemia and subsequent reperfusion.
Materials:
-
Cardiomyocyte cell line (e.g., H9c2) or primary cardiomyocytes
-
Complete cell culture medium
-
Ischemia-mimicking buffer (glucose-free, hypoxic medium)
-
Reperfusion buffer (complete cell culture medium)
-
Succinate (sodium salt, sterile solution)
-
Mitochondrial ROS indicator (e.g., MitoSOX Red)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cardiomyocytes in appropriate culture plates and allow them to adhere.
-
Simulated Ischemia: Replace the normal culture medium with an ischemia-mimicking buffer. Incubate the cells in a hypoxic chamber (e.g., 1% O2) for a defined period (e.g., 2-4 hours).
-
Succinate Loading (optional): During the last 30-60 minutes of simulated ischemia, add succinate to the ischemia-mimicking buffer.
-
Simulated Reperfusion: Remove the ischemia-mimicking buffer and add reperfusion buffer (complete medium) with or without succinate.
-
Analysis:
-
Mitochondrial ROS: During the initial phase of reperfusion, load the cells with a mitochondrial ROS indicator (e.g., MitoSOX Red) according to the manufacturer's instructions and visualize by fluorescence microscopy or quantify using a plate reader.
-
Cell Viability: At the end of the reperfusion period (e.g., 12-24 hours), assess cell viability using an MTT or LDH assay.
-
Visualizations
Caption: Succinate signaling pathways.
Caption: Experimental workflows.
References
- 1. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving Small Molecule Succinate Salts for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a general protocol for the dissolution of small molecule N-succinate salts, for which a specific dissolution protocol is not available. The following guidelines are based on the general properties of succinate salts and common laboratory practices for preparing stock solutions for in vitro experiments.
Introduction
Succinate salts are frequently used in pharmaceutical development to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] Succinic acid is a diprotic acid, meaning it can donate two protons, with pKa values of 4.3 and 5.6.[2] The succinate anion is a component of the citric acid cycle and is generally considered biocompatible.[2][3] The solubility of a succinate salt is influenced by factors such as the properties of the parent molecule, the pH of the solvent, the presence of other salts, and temperature.[4] This protocol outlines a systematic approach to dissolving a novel or uncharacterized small molecule N-succinate salt, such as a hypothetical "MIQ-N-succinate," for use in experimental settings.
Materials and Equipment
Materials:
-
This compound powder
-
Sterile, deionized, and purified water (e.g., Milli-Q® or equivalent)
-
Common laboratory solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH)
-
Common buffers: Phosphate-Buffered Saline (PBS), Citrate buffer, Acetate buffer
-
pH meter and calibration standards
-
Sterile microcentrifuge tubes or vials
-
Sterile pipette tips
-
0.22 µm sterile syringe filters
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Magnetic stirrer and stir bars
-
Refrigerator (2-8°C) and Freezer (-20°C or -80°C) for storage
Experimental Protocol: Dissolution of this compound
This protocol describes a stepwise approach to determine the optimal solvent and to prepare a stock solution.
3.1. Initial Solubility Testing (Small Scale)
Before preparing a large volume of stock solution, it is crucial to perform small-scale solubility tests in various solvents.
-
Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several separate sterile microcentrifuge tubes.
-
Solvent Addition: To each tube, add a small, precise volume of a different solvent to achieve a high target concentration (e.g., 10 mg/mL or 10 mM). Start with the most common and least harsh solvents first. A suggested order is:
-
Water
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
-
Dissolution Assistance:
-
Vortex each tube vigorously for 30-60 seconds.
-
If the compound does not dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming (e.g., to 37°C) can be attempted, but be cautious of potential degradation.
-
-
Observation: Visually inspect for complete dissolution. If the solution is clear, the compound is soluble at that concentration in that solvent. If particulates are visible, the compound is not fully dissolved.
-
Documentation: Record the solubility results for each solvent.
3.2. Preparation of a Concentrated Stock Solution
Based on the results of the initial solubility testing, select the most appropriate solvent. DMSO is a common choice for creating high-concentration stock solutions of organic molecules that are poorly soluble in aqueous solutions.
-
Weighing: Accurately weigh the desired amount of this compound for your stock solution.
-
Solvent Addition: Add the selected solvent to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). It is recommended to add about 80% of the final volume first, aid dissolution, and then add the remaining solvent to reach the final volume.
-
Dissolution: Vortex and/or sonicate as determined in the initial testing until the compound is completely dissolved.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube. This is particularly important for cell-based assays.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at an appropriate temperature. For DMSO stocks, -20°C or -80°C is common. Aqueous stocks are typically stored at 4°C for short-term use or -20°C for longer-term storage.
3.3. Preparation of Working Solutions
Working solutions are prepared by diluting the concentrated stock solution into the appropriate experimental buffer or cell culture medium.
-
Dilution: Serially dilute the stock solution to the final desired concentration in your experimental medium.
-
Precipitation Check: After dilution, visually inspect the working solution for any signs of precipitation. Some compounds may be soluble in the stock solvent but precipitate when diluted into an aqueous medium. If precipitation occurs, a lower stock concentration or a different solvent system may be necessary.
-
pH Adjustment: For aqueous solutions, verify the pH of the final working solution, as the addition of a succinate salt may alter it. Adjust the pH if necessary using dilute HCl or NaOH. The pKa of succinic acid is 4.3 and 5.6.
Data Presentation
The following table summarizes hypothetical solubility data and recommended storage conditions for this compound. Researchers should replace this with their experimentally determined data.
| Solvent | Solubility (at 25°C) | Recommended Stock Concentration | Storage Conditions | Notes |
| Water | ~1 mg/mL | ≤ 1 mg/mL | 4°C (short-term), -20°C (long-term) | May require sonication to fully dissolve. |
| PBS (pH 7.4) | ~5 mg/mL | ≤ 5 mg/mL | 4°C (short-term), -20°C (long-term) | Higher solubility than in pure water due to pH and salts. |
| Ethanol | ~10 mg/mL | ≤ 10 mg/mL | -20°C | Use with caution in cell-based assays due to potential toxicity. |
| DMSO | >50 mg/mL | 10-100 mM | -20°C or -80°C | Common solvent for hydrophobic compounds. Minimize final concentration in assays (<0.5%). |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for dissolving a novel succinate salt for experimental use.
Caption: Workflow for dissolving this compound.
Hypothetical Signaling Pathway
This diagram shows a hypothetical signaling pathway where a dissolved compound like this compound might act as an inhibitor.
Caption: Inhibition of Kinase B by this compound.
References
Troubleshooting & Optimization
troubleshooting MIQ-N-succinate experimental variability
A Note on Compound Identification: Initial searches for "MIQ-N-succinate" did not yield a recognized chemical entity. However, the context of your query suggests a potential interest in experimental applications of succinate, possibly a novel or internally designated cell-permeable succinate prodrug. This guide has been developed based on common challenges and troubleshooting strategies for experiments involving succinate and its derivatives, which are frequently used to investigate mitochondrial function.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cell-permeable succinate?
A1: Cell-permeable succinate prodrugs are designed to deliver succinate into the intracellular space. Once inside the cell, endogenous enzymes convert the prodrug into active succinate. This succinate can then be utilized by mitochondrial Complex II (succinate dehydrogenase) of the electron transport chain. This process is particularly useful for bypassing deficiencies or inhibitions of mitochondrial Complex I, thereby supporting electron transport, maintaining mitochondrial membrane potential, and promoting ATP production.[1][2][3]
Q2: My experimental results with this compound are inconsistent. What are the common sources of variability?
A2: Variability in experiments with succinate prodrugs can arise from several factors:
-
Compound Stability: Succinate esters can be susceptible to hydrolysis. The stability of your this compound solution can be affected by temperature, pH, and storage duration.[4][5]
-
Cellular Uptake and Metabolism: The efficiency of uptake and conversion of the prodrug to succinate can vary between different cell types and experimental conditions.
-
Mitochondrial State: The basal metabolic state of your cells, including the health and density of mitochondria, can significantly influence the response to exogenous succinate.
-
Off-target Effects: At higher concentrations, succinate or its byproducts may have off-target effects that can introduce variability.
Q3: How should I prepare and store my this compound solutions?
A3: While specific instructions for "this compound" are unavailable, general best practices for similar compounds suggest preparing fresh solutions for each experiment. If storage is necessary, it is advisable to store aliquots of a stock solution at -80°C to minimize degradation. For working solutions, stability can be limited, with some succinate-containing compounds showing significant degradation within days even at 4°C. Always refer to the manufacturer's specific recommendations for your compound.
Q4: What are the potential off-target effects of using a succinate prodrug?
A4: While the primary target is mitochondrial Complex II, high intracellular concentrations of succinate can lead to the production of reactive oxygen species (ROS). This occurs through a process called reverse electron transfer (RET) at Complex I. Additionally, succinate can act as a signaling molecule by activating succinate receptors like SUCNR1, which can trigger various cellular responses.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Cellular Response | Compound Degradation: The active compound may have degraded due to improper storage or handling. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. |
| Poor Cell Permeability: The prodrug may not be efficiently crossing the cell membrane in your specific cell type. | Confirm the cell permeability of your compound, if data is available. Consider using a different cell-permeable succinate derivative if permeability is a known issue. | |
| Low Mitochondrial Activity: The cells may have low basal mitochondrial respiration or a compromised mitochondrial population. | Assess mitochondrial health and function using standard assays (e.g., Seahorse XF Analyzer, TMRE staining for membrane potential) before treatment. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell density can lead to variations in metabolic activity and response to treatment. | Ensure uniform cell seeding and confluency across all wells and plates. |
| Pipetting Errors: Inaccurate pipetting of the compound can lead to significant differences in the final concentration. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell health. | Avoid using the outer wells of multi-well plates for data collection or fill them with sterile media to minimize evaporation. | |
| Unexpected Cellular Toxicity | High Compound Concentration: Excessive concentrations can lead to off-target effects, such as a surge in ROS production. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your experimental model. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final solvent concentration is below the toxic threshold for your cell type (typically <0.5% for DMSO). Run a solvent-only control. | |
| Contamination: Bacterial or fungal contamination can induce cellular stress and confound results. | Regularly test cell cultures for contamination. |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This protocol is adapted from studies using cell-permeable succinate to rescue mitochondrial dysfunction.
-
Cell Preparation: Harvest and resuspend cells in a suitable respiration buffer (e.g., MiR05).
-
Baseline Respiration: Add cells to the oxygraph chamber of a high-resolution respirometer (e.g., Oroboros O2k) and record the routine respiration.
-
Complex I Inhibition (Optional): To specifically assess the effect of bypassing Complex I, add a Complex I inhibitor such as rotenone.
-
This compound Addition: Titrate this compound into the chamber to determine its effect on oxygen consumption. An increase in oxygen consumption after rotenone addition indicates that the compound is effectively delivering succinate to Complex II.
-
Further Analysis: Subsequent additions of other electron transport chain inhibitors (e.g., antimycin A for Complex III, azide for Complex IV) can be used to further dissect the effects on mitochondrial respiration.
Protocol 2: Measurement of Mitochondrial Membrane Potential
-
Cell Culture: Plate cells in a multi-well plate suitable for microscopy or flow cytometry.
-
Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls (e.g., a mitochondrial uncoupler like FCCP).
-
Staining: Incubate the cells with a fluorescent mitochondrial membrane potential-sensitive dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 according to the manufacturer's instructions.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence may indicate mitochondrial dysfunction, whereas maintenance or an increase in the presence of a Complex I inhibitor could suggest a rescue effect by this compound.
Visualizations
References
- 1. Cell-permeable succinate prodrugs bypass mitochondrial complex I deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-permeable succinate prodrugs bypass mitochondrial complex I deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of methylprednisolone sodium succinate in autodose infusion system bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compatible stability of methylprednisolone sodium succinate and tropisetron in 0.9% sodium chloride injection - PMC [pmc.ncbi.nlm.nih.gov]
how to improve MIQ-N-succinate solubility
Welcome to the technical support center for MIQ-N-succinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is the succinate salt of the active pharmaceutical ingredient (API) 'MIQ-N'. While the salt form is often chosen to improve the properties of a drug substance, this compound can still exhibit low aqueous solubility, especially in neutral pH environments. Poor solubility can lead to challenges in formulation, slow dissolution rates, and potentially low bioavailability, making it a critical parameter to optimize for preclinical and clinical studies.
Q2: What are the primary factors influencing the solubility of this compound?
A2: The solubility of this compound is primarily influenced by the pH of the aqueous medium, the presence of co-solvents, temperature, and the solid-state properties of the compound (e.g., crystalline vs. amorphous form, particle size). As a salt of a likely weakly basic parent compound (MIQ-N) and a weak diprotic acid (succinic acid), pH plays a crucial role in its ionization and, consequently, its solubility.[1][2]
Q3: What is the expected pH of an aqueous solution of this compound?
A3: The pH of an aqueous solution of a salt derived from a weak base and a weak acid depends on the relative strengths of the acid (Ka) and the base (Kb).[3] Succinic acid has pKa values of approximately 4.2 and 5.6.[4] The resulting pH of a solution of this compound will depend on the pKa of the protonated form of MIQ-N. If the pKa of MIQ-N (as the conjugate acid) is higher than the pKa2 of succinic acid, the solution will be slightly acidic. Conversely, if the pKa is lower, it may be slightly basic. It is recommended to measure the pH of the prepared solution.
Q4: How does temperature affect the solubility of this compound?
A4: For most solid solutes, solubility increases with temperature. However, the extent of this increase can vary significantly. While increasing the temperature may provide a modest improvement in solubility, it is often not a practical solution for many experimental or physiological conditions. It is advisable to determine the temperature-solubility profile for your specific application.
Troubleshooting Guide
Problem: this compound is not dissolving in my aqueous buffer system.
This is a common issue, particularly in buffers with a pH between 3 and 7, where the solubility of many pH-dependent compounds is at its minimum.[5]
Solution A: pH Adjustment
The solubility of this compound is likely pH-dependent. Adjusting the pH of your solvent can significantly increase its solubility by promoting the formation of more soluble ionized species.
-
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, filter the samples to remove any undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH to determine the pH range of maximum solubility.
-
Solution B: Utilize Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.
-
Experimental Protocol: Co-solvent Screening
-
Select a range of pharmaceutically acceptable co-solvents (see Table 1).
-
Prepare various mixtures of the co-solvent with your aqueous buffer (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described above.
-
Select the co-solvent and concentration that provides the desired solubility while being compatible with your experimental system.
-
Table 1: Common Co-solvents for Solubility Enhancement
| Co-solvent | Properties | Typical Concentration Range |
| Ethanol | Volatile, commonly used. | 5-40% |
| Propylene Glycol | Less volatile than ethanol, good solubilizer. | 10-60% |
| Polyethylene Glycol (PEG 400) | Non-volatile, low toxicity. | 10-50% |
| Glycerol | Viscous, non-volatile. | 5-30% |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power, primarily for in-vitro use. | <1% (cell-based assays) |
Data compiled from multiple sources.
Problem: The dissolution rate of solid this compound is too slow for my application.
A slow dissolution rate can be a significant hurdle, even if the compound has adequate solubility. This can be addressed by increasing the surface area of the solid particles or by modifying the solid-state properties.
Solution A: Particle Size Reduction (Micronization)
Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate.
-
Experimental Protocol: Jet Milling for Micronization
-
Ensure the this compound material is dry and free-flowing.
-
Use a jet mill apparatus for micronization. This technique uses high-velocity compressed air or nitrogen to cause particle-on-particle collisions, leading to size reduction.
-
Carefully control the milling pressure and feed rate to achieve the desired particle size distribution (typically <10 µm).
-
Characterize the particle size distribution of the micronized material using techniques like laser diffraction.
-
Perform dissolution studies on the micronized powder to confirm an increased dissolution rate.
-
Solution B: Solid Dispersion
A solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at the molecular level. This can improve solubility and dissolution by presenting the drug in an amorphous state and enhancing its wettability.
-
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Select a suitable hydrophilic carrier, such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol, methanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Grind the resulting solid into a fine powder.
-
Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC) and perform dissolution testing.
-
Problem: I need to prepare a high-concentration stock solution for in-vitro assays.
For many in-vitro experiments, a high-concentration stock solution is required, which is often challenging for poorly soluble compounds.
Solution: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble drug molecules, effectively increasing their apparent water solubility.
-
Experimental Protocol: Cyclodextrin Complexation
-
Select a suitable cyclodextrin (see Table 2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher solubility and lower toxicity compared to native β-cyclodextrin.
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Add an excess of this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any uncomplexed, undissolved this compound.
-
Determine the concentration of this compound in the filtrate to quantify the solubility enhancement.
-
Table 2: Comparison of Commonly Used Cyclodextrins
| Cyclodextrin | Key Features | Potential Fold-Increase in Solubility |
| α-Cyclodextrin | Smaller cavity size. | Variable, generally lower. |
| β-Cyclodextrin | Most common, but has lower aqueous solubility and potential for nephrotoxicity. | 10-100x |
| γ-Cyclodextrin | Larger cavity size. | Variable. |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, low toxicity. | Can be >100x. |
| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility, used in several commercial formulations. | Can be >1000x. |
Data compiled from multiple sources.
Visualizations
Below are diagrams to help visualize the troubleshooting workflow and the chemical principles governing the solubility of this compound.
Caption: Workflow for troubleshooting poor solubility of this compound.
Caption: Effect of pH on the speciation and solubility of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Succinic acid - Wikipedia [en.wikipedia.org]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Succinate Concentration for Assays
Disclaimer: The information provided below pertains to succinate and its use in biological assays. The term "MIQ-N-succinate" does not correspond to a standard recognized chemical compound in the scientific literature. It is possible that this is a typographical error or an internal designation. Please verify the correct nomenclature of your reagent.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing succinate concentrations for various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for succinate in biological samples?
The concentration of succinate can vary significantly depending on the sample type and physiological state. For instance, in human gingival crevicular fluid, succinate levels have been shown to increase during orthodontic tooth movement.[1] It is recommended to perform a literature search for typical ranges in your specific sample type or run a pilot experiment with a dilution series to determine the optimal concentration.
Q2: What is the linear detection range for commercially available succinate assay kits?
The linear detection range depends on the specific assay format (colorimetric or fluorimetric). Generally, colorimetric assays have a linear range of approximately 10 to 400 µM, while fluorimetric assays are more sensitive with a range of about 2 to 40 µM.[2][3]
Q3: My succinate measurements are not consistent. What are the possible causes?
Inconsistent results can arise from several factors:
-
Sample Preparation: Improper homogenization or incomplete cell lysis can lead to variability. Ensure a consistent and thorough sample preparation method is used.[3]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Calibrate your pipettes regularly.
-
Reagent Preparation: Ensure all reagents are prepared fresh and according to the manufacturer's instructions. The working reagent for many succinate assays should be freshly reconstituted.[2]
-
Incubation Time and Temperature: Adhere strictly to the recommended incubation times and temperatures. Assays performed at room temperature should be protected from significant temperature fluctuations.
Q4: I am observing high background noise in my assay. How can I reduce it?
High background can be caused by contamination of reagents or samples. Using high-purity water and reagents is crucial. Additionally, ensure that the 96-well plates used are clean and free of any residues. Running a "no sample" control (blank) can help identify the source of the background.
Q5: Can I use formalin-fixed paraffin-embedded (FFPE) samples with a succinate assay kit?
The compatibility of FFPE samples with enzymatic succinate assays is not guaranteed. The fixation process can cross-link proteins and may interfere with the enzymatic reactions of the assay. It is also challenging to achieve effective homogenization of FFPE tissue into an aqueous solution suitable for the assay. It is recommended to use fresh or frozen samples for optimal results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal | Insufficient succinate concentration in the sample. | Concentrate the sample or use a more sensitive fluorimetric assay. |
| Inactive enzyme or degraded reagents. | Prepare fresh reagents and ensure proper storage of the kit components at -20°C. | |
| Incorrect filter or wavelength settings on the plate reader. | Verify the correct absorbance (e.g., 570 nm for colorimetric) or excitation/emission wavelengths (e.g., 530/585 nm for fluorimetric) are used. | |
| Signal Too High (Out of Range) | Succinate concentration in the sample is too high. | Dilute the sample and re-run the assay. Perform a dilution series to find the optimal concentration within the linear range. |
| Contamination of samples or reagents. | Use fresh, high-purity reagents and take care to avoid cross-contamination during sample preparation. | |
| High Variability Between Replicates | Inconsistent sample preparation. | Ensure uniform homogenization and lysis of all samples. |
| Pipetting inaccuracies. | Calibrate pipettes and use proper pipetting techniques. | |
| Temperature fluctuations during incubation. | Ensure a stable incubation temperature. Avoid placing the plate in areas with drafts or direct sunlight. |
Experimental Protocols
General Protocol for Colorimetric Succinate Assay
This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manual provided with your assay kit.
1. Sample Preparation:
- Cells: Harvest approximately 2 x 10^6 cells and suspend them in 400 µL of ice-cold PBS. Lyse the cells by homogenization or sonication. Centrifuge at 14,000 x g for 10 minutes and collect the clear supernatant.
- Tissues: Homogenize 20-100 mg of tissue in 200-1000 µL of ice-cold PBS. Centrifuge at 14,000 x g for 10 minutes and collect the clear supernatant.
2. Standard Curve Preparation:
- Prepare a series of succinate standards by diluting a stock solution (e.g., 20 mM) to concentrations within the linear range of the assay (e.g., 0, 50, 100, 200, 300, 400 µM).
3. Assay Procedure:
- Add 20 µL of each standard and sample to separate wells of a clear, flat-bottom 96-well plate.
- For assays requiring an internal standard, prepare a separate set of sample wells containing both the sample and a known concentration of succinate standard.
- Prepare a working reagent by mixing the assay buffer, enzyme mix, cosubstrate, and dye reagent according to the kit's instructions.
- Add 80 µL of the working reagent to each well.
- Tap the plate gently to mix.
- Incubate for 30 minutes at room temperature.
- Read the optical density at 570 nm.
4. Data Analysis:
- Subtract the absorbance of the blank from all readings.
- Plot the absorbance of the standards versus their concentrations to generate a standard curve.
- Determine the succinate concentration in the samples from the standard curve.
Signaling Pathways and Experimental Workflows
Succinate Signaling Pathway
Succinate, an intermediate of the TCA cycle, also acts as a signaling molecule. Under hypoxic conditions, succinate can accumulate and inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Extracellular succinate can also activate the G-protein coupled receptor SUCNR1 (also known as GPR91), triggering various downstream signaling cascades.
References
Technical Support Center: Overcoming MIQ-N-succinate Off-Target Effects
Welcome to the technical support center for MIQ-N-succinate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential off-target effects during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed on-target mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor designed to target a specific enzymatic pathway. Its succinate moiety suggests a potential role in cellular metabolism, possibly through interaction with succinate-related enzymes or receptors. The "MIQ-N" component is hypothesized to bind to the active site of the target protein, inhibiting its function.
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended therapeutic target.[1] For this compound, these could arise from several factors:
-
Structural similarity: The "MIQ-N" moiety may have structural similarities to the endogenous ligands of other proteins, leading to unintended binding.
-
Succinate-mediated effects: The succinate component may independently interact with a range of cellular machinery. Succinate is a key metabolite in the Krebs cycle and can act as a signaling molecule through receptors like SUCNR1 (GPR91).[2] Elevated succinate levels have been linked to oxidative stress and apoptosis.[3][4]
-
High concentrations: At higher concentrations, the inhibitor may bind to lower-affinity targets, leading to off-target phenotypes.[1]
Q3: I am observing a cellular phenotype that is inconsistent with the known function of the intended target. Could this be an off-target effect?
A3: Yes, a discrepancy between the observed phenotype and the expected on-target effect is a strong indicator of off-target activity. It is crucial to perform validation experiments to distinguish between on-target and off-target effects.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: Several strategies can be employed to minimize off-target effects:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required for on-target inhibition to reduce the likelihood of engaging lower-affinity off-targets.
-
Employ a secondary inhibitor: Use a structurally distinct inhibitor that targets the same protein to see if the phenotype is recapitulated.
-
Perform rescue experiments: If possible, overexpress a resistant mutant of the target protein. If the phenotype is reversed, it supports an on-target mechanism.
-
Optimize experimental conditions: Ensure proper solution preparation and storage to avoid compound degradation, which can lead to inconsistent results.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at concentrations required for target inhibition.
-
Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for the primary target.
-
Profile for Off-Target Liabilities: Screen this compound against a broad panel of kinases, GPCRs, or other relevant protein families to identify known toxic off-targets.
-
Use a More Selective Inhibitor: Consult literature and chemical probe databases to identify alternative inhibitors for your target with a better-documented selectivity profile.
-
Issue 2: Inconsistent experimental results and loss of compound activity.
-
Possible Cause: Degradation of the small molecule inhibitor in solution.
-
Troubleshooting Steps:
-
Proper Solution Preparation: Ensure the compound is fully dissolved. For hydrophobic compounds, preparing a high-concentration stock in an organic solvent like DMSO is recommended.
-
Appropriate Storage: Store stock solutions at -20°C or -80°C in amber glass vials or polypropylene tubes to prevent degradation from light and adherence to plastic. Avoid repeated freeze-thaw cycles.
-
Assess Compound Stability: If degradation is suspected, perform a stability test using methods like HPLC to check the integrity of the compound over time.
-
Data Presentation
Table 1: Hypothetical Potency and Selectivity Profile of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| On-Target | 50 | Enzymatic Assay | Desired inhibitory activity. |
| Off-Target Kinase A | 500 | Kinase Panel Screen | 10-fold less potent than on-target; potential for off-target effects at higher concentrations. |
| Off-Target GPCR B | 1,200 | Receptor Binding Assay | Lower affinity interaction; less likely to be a primary off-target concern at typical doses. |
| Succinate Receptor (SUCNR1) | 5,000 | Functional Assay | Weak interaction; may contribute to metabolic off-target effects at very high concentrations. |
Table 2: Troubleshooting Cellular Phenotypes
| Observed Phenotype | Expected On-Target Phenotype | Potential Off-Target Cause | Recommended Action |
| Decreased cell proliferation and apoptosis | Decreased cell proliferation | Engagement of pro-apoptotic pathways through off-target kinase inhibition or succinate-induced oxidative stress. | Perform dose-response curve and compare with on-target IC50. Use a secondary inhibitor. Conduct rescue experiment. |
| Changes in mitochondrial morphology and respiration | No expected effect | The succinate moiety may be directly impacting mitochondrial function, as succinate is a key component of the electron transport chain. | Assess mitochondrial membrane potential and oxygen consumption rates. Compare with a control compound lacking the succinate moiety. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
CETSA is a method for verifying that a compound binds to its intended target in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: The this compound-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.
Protocol 2: Dose-Response Curve to Differentiate On- and Off-Target Effects
-
Cell Plating: Seed cells in a multi-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a wide range of this compound concentrations, typically spanning several orders of magnitude around the expected IC50. Include a vehicle control.
-
Phenotypic Measurement: After a suitable incubation period, measure the cellular phenotype of interest (e.g., cell viability, reporter gene expression, etc.).
-
Data Analysis: Plot the phenotypic response against the inhibitor concentration and fit a dose-response curve to determine the EC50 for the observed phenotype. A significant discrepancy between the phenotypic EC50 and the on-target biochemical IC50 may indicate an off-target effect.
Visualizations
Caption: On- and off-target pathways of this compound.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinate Accumulation Accelerates Oxidative Stress to Promote Pulmonary Epithelial Cell Apoptosis During Lung Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate Accumulation Accelerates Oxidative Stress to Promote Pulmonary Epithelial Cell Apoptosis During Lung Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Amine-N-Succinate Synthesis for Higher Yield
Disclaimer: The synthesis of a specific compound designated "MIQ-N-succinate" is not detailed in the available scientific literature. This technical support guide provides information on the general synthesis of N-substituted succinates, which involves the reaction of an amine with succinic anhydride. This process can yield either an N-substituted succinamic acid or an N-substituted succinimide, depending on the reaction conditions. The information presented here is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on similar syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction pathway for the synthesis of an N-substituted succinate from an amine and succinic anhydride?
The reaction typically proceeds in two stages. The first step is the nucleophilic attack of the amine on one of the carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring and the formation of an N-substituted succinamic acid. This reaction is generally fast and can be carried out under mild conditions.[1][2][3] The second step, which is optional and requires more forcing conditions, is the cyclodehydration of the succinamic acid to form the N-substituted succinimide.[1][4]
Caption: General reaction pathway for N-succinate synthesis.
Q2: How can I control whether the succinamic acid or the succinimide is the final product?
Control over the final product is achieved by manipulating the reaction conditions.
-
For the N-substituted succinamic acid: Conduct the reaction at or near room temperature without a dehydrating agent. The ring-opening to form the succinamic acid is typically rapid under these mild conditions.
-
For the N-substituted succinimide: After the initial formation of the succinamic acid, the application of heat or the addition of a dehydrating agent is necessary to promote the intramolecular cyclization.
Q3: What are suitable solvents for this reaction?
The choice of solvent depends on the desired product and the specific substrates.
-
For succinamic acid synthesis, aprotic solvents like diethyl ether, toluene, or 1,2-dimethoxyethane are commonly used.
-
For the subsequent cyclodehydration to the succinimide, solvents like acetic acid or chloroform can be employed, often in conjunction with a dehydrating agent. Some "green" chemistry approaches have even utilized hot water for the synthesis of N-substituted succinimides from succinic acid and amines.
Q4: Is a catalyst required for this synthesis?
-
The initial formation of the succinamic acid typically does not require a catalyst.
-
The cyclodehydration to the succinimide can be facilitated by acidic or dehydrating catalysts. For instance, polyphosphate ester (PPE) has been used as a mild reagent for this cyclodehydration. Another method employs zinc in acetic acid.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, the consumption of the reactants and the formation of the product(s) can be tracked over time.
Q6: What are the common side reactions I should be aware of?
-
Hydrolysis of Succinic Anhydride: If water is present in the reaction mixture, succinic anhydride can hydrolyze to form succinic acid. This can reduce the yield of the desired product and complicate purification.
-
Side Acetylation: When using acetic anhydride as a dehydrating agent for succinimide formation, side acetylation of other functional groups in the amine substrate can occur.
Troubleshooting Guide
Problem: I am observing a low or no yield of my desired product.
| Possible Cause | Suggested Solution |
| Impure or Degraded Starting Materials | Ensure the amine is pure and the succinic anhydride has not been hydrolyzed to succinic acid. Succinic anhydride can be purified by recrystallization or Soxhlet extraction with chloroform. |
| Sub-optimal Reaction Temperature | For succinimide synthesis, the temperature may be too low for cyclodehydration to occur. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. |
| Incorrect Solvent | The chosen solvent may not be suitable for the reaction. Consult the literature for solvent systems used for similar substrates. |
| Insufficient Reaction Time | The reaction may not have reached completion. Continue to monitor the reaction until the starting materials are consumed. |
Problem: My final product is a mixture of starting materials, succinamic acid, and/or succinimide.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | If starting materials remain, extend the reaction time or consider a moderate increase in temperature. |
| Incomplete Cyclodehydration (when succinimide is the target) | To drive the reaction towards the succinimide, increase the temperature or add a dehydrating agent. Refer to the table below for different cyclodehydration methods. |
Problem: I am having difficulty purifying my final product.
| Possible Cause | Suggested Solution |
| Presence of Succinic Acid | If your product is neutral or basic, you can wash the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic succinic acid impurity. |
| Similar Polarity of Components | If the components of the mixture have similar polarities, purification by column chromatography may be necessary. Experiment with different solvent systems to achieve good separation. Recrystallization from a suitable solvent is also a powerful purification technique for solid products. |
digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Low Yield or\nImpure Product", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Are starting materials pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PurifySM [label="Purify amine and\nsuccinic anhydride.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckConditions [label="Are reaction conditions\n(temp, time) optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeConditions [label="Adjust temperature and/or\nreaction time.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncompleteReaction [label="Is the reaction incomplete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DriveCompletion [label="Extend reaction time or use\na dehydrating agent.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PurificationIssue [label="Is purification difficult?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizePurification [label="Use acid-base extraction or\nchromatography.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="High Yield, Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"];
Start -> CheckPurity; CheckPurity -> PurifySM [label="No"]; PurifySM -> CheckPurity; CheckPurity -> CheckConditions [label="Yes"]; CheckConditions -> OptimizeConditions [label="No"]; OptimizeConditions -> IncompleteReaction; CheckConditions -> IncompleteReaction [label="Yes"]; IncompleteReaction -> DriveCompletion [label="Yes"]; DriveCompletion -> PurificationIssue; IncompleteReaction -> PurificationIssue [label="No"]; PurificationIssue -> OptimizePurification [label="Yes"]; OptimizePurification -> End; PurificationIssue -> End [label="No"]; }
Caption: A workflow for troubleshooting N-succinate synthesis.
Data on Synthesis Methods
The following table summarizes various methods for the synthesis of N-substituted succinimides, highlighting different conditions and their potential impact on yield.
| Method | Reagents | Solvent | Temperature | Typical Yield | Notes |
| Thermal Cyclization | Succinamic acid | High-boiling solvent or neat | > 120°C | Variable | May not be suitable for thermally sensitive substrates. |
| Acetic Anhydride | Succinamic acid, Acetic Anhydride | Acetic Acid or other inert solvent | Reflux | Good to High | Can cause unwanted acetylation side reactions. |
| Polyphosphate Ester (PPE) | Amine, Succinic Anhydride, PPE | Chloroform | Reflux | Good | A mild method that can be performed as a one-pot synthesis. |
| Zinc and Acetic Acid | Amine, Succinic Anhydride, Zn powder | Acetic Acid | 55°C | High | A "green" one-pot method with easy workup. |
| Hot Water | Amine, Succinic Acid | Water | 100°C | Good to High | An environmentally friendly method that avoids organic solvents and catalysts. |
Experimental Protocols
Protocol 1: General Synthesis of an N-Aryl Succinamic Acid
-
In a round-bottom flask, dissolve succinic anhydride (1.0 eq.) in a suitable aprotic solvent (e.g., diethyl ether or toluene).
-
To this solution, add the aryl amine (1.0 eq.) either neat or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and the product may precipitate out of the solution.
-
Monitor the reaction by TLC until the starting amine is consumed (typically 1-4 hours).
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized if necessary.
Protocol 2: General Synthesis of an N-Aryl Succinimide via Cyclodehydration
-
Place the N-aryl succinamic acid (1.0 eq.) in a round-bottom flask equipped with a reflux condenser.
-
Add a suitable solvent (e.g., acetic acid) and a dehydrating agent (e.g., acetic anhydride, 1.2 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC for the disappearance of the succinamic acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Logical Relationships in Synthesis Optimization
The outcome of the synthesis is dependent on the interplay of several experimental parameters. The following diagram illustrates these relationships.
Caption: Influence of parameters on reaction outcomes.
References
Technical Support Center: Solifenacin Succinate Quality Control and Purity Assessment
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of Solifenacin Succinate. Given the likely typographical error in the query for "MIQ-N-succinate," we are using Solifenacin Succinate, a well-documented succinate salt of a pharmaceutical ingredient, as a representative example to address the core requirements of the request.
Frequently Asked Questions (FAQs)
Q1: What is Solifenacin Succinate and why is its quality control important?
A1: Solifenacin Succinate is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1] Its chemical name is ((+)-(1S,3′R)-quinuclidin-3′-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate).[1] Quality control is crucial to ensure the identity, purity, strength, and quality of the active pharmaceutical ingredient (API). Impurities or degradation products can affect the safety and efficacy of the final drug product.
Q2: What are the primary analytical techniques for assessing the purity of Solifenacin Succinate?
A2: The primary and most robust technique for purity assessment of Solifenacin Succinate is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection.[1][2][3] Spectrophotometric methods can also be employed for estimation in tablet formulations.
Q3: What are the typical impurities found in Solifenacin Succinate?
A3: Impurities in Solifenacin Succinate can originate from the synthesis process or from degradation. Degradation can occur under stress conditions such as acid and alkali hydrolysis, oxidation, and exposure to heat and light. A stability-indicating HPLC method is essential to separate the main compound from its degradation products.
Q4: What are the regulatory guidelines for the validation of analytical methods for Solifenacin Succinate?
A4: Analytical methods for Solifenacin Succinate must be validated according to the International Council for Harmonisation (ICH) guidelines. Validation parameters include specificity, linearity, precision (intraday and interday), accuracy, range, robustness, and system suitability.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column degradation or contamination.- Column overload. | - Adjust the mobile phase pH. For Solifenacin, a pH of around 3.0 is often used.- Flush the column with a strong solvent or replace the column if necessary.- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Leak in the HPLC system. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Check for leaks at all fittings and connections. |
| Ghost Peaks | - Contamination in the mobile phase, sample, or HPLC system.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Run a blank gradient to identify the source of contamination.- Implement a robust needle wash protocol. |
| High Backpressure | - Blockage in the column or tubing.- Particulate matter from the sample. | - Filter all samples before injection.- Reverse-flush the column (if recommended by the manufacturer).- Check for blockages in the guard column and system tubing. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Solifenacin Succinate
This protocol is based on a validated stability-indicating HPLC method for the determination of Solifenacin Succinate.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | Oyster BDS C8 (250 mm × 4.6 mm i.d., 5 μm particle size) or Sunfire C8 (150mm x 4.6mm, 5µm) |
| Mobile Phase | 10 mM ammonium formate buffer (pH 3 with formic acid) : acetonitrile : methanol (52.5:37.5:10, v/v/v) |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 210 nm or 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Solifenacin Succinate reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).
3. Sample Preparation (from tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Solifenacin Succinate and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
4. System Suitability:
-
Inject the standard solution multiple times and evaluate parameters such as tailing factor, theoretical plates, and %RSD of peak areas.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the Solifenacin peak based on its retention time.
-
Calculate the amount of Solifenacin Succinate in the sample by comparing the peak area with that of the standard.
Protocol 2: Forced Degradation Studies
To assess the stability-indicating nature of the method, forced degradation studies are performed on the API.
-
Acid Hydrolysis: Reflux the drug solution with 0.1 M HCl.
-
Base Hydrolysis: Reflux the drug solution with 0.1 M NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
Analyze the stressed samples using the validated HPLC method to ensure that the degradation product peaks are well-resolved from the main drug peak.
Data Presentation
Table 1: Linearity Data for Solifenacin Succinate by RP-HPLC
| Concentration (µg/mL) | Mean Peak Area * |
| 2 | 25432 |
| 10 | 127160 |
| 20 | 254320 |
| 40 | 508640 |
| 60 | 762960 |
| 80 | 1017280 |
| 100 | 1271600 |
| Correlation Coefficient (r²) | 0.9999 |
*Hypothetical peak area values for illustrative purposes, maintaining the linearity relationship.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2 | 1.2 |
| Theoretical Plates | > 2000 | 6500 |
| %RSD of Peak Areas | ≤ 2.0% | 0.5% |
Visualizations
Caption: Workflow for the quality control analysis of Solifenacin Succinate.
References
Technical Support Center: Navigating Batch-to-Batch Variation of MIQ-N-Succinate
Disclaimer: Initial searches for "MIQ-N-succinate" did not yield information on a specific chemical compound. The following technical support guide is tailored to address the core issue of batch-to-batch variation for a hypothetical succinate-based compound, hereafter referred to as "this compound." The methodologies, troubleshooting steps, and data presented are based on established scientific principles for handling chemical reagents in a research and development setting.
This resource is intended for researchers, scientists, and drug development professionals to effectively manage and troubleshoot variability between different lots of this compound, ensuring experimental consistency and data integrity.
Troubleshooting Guides
This section addresses specific issues that may arise from batch-to-batch variation in this compound, presented in a question-and-answer format.
Question 1: My new batch of this compound shows significantly lower potency in my cell-based assay compared to the previous lot. What are the initial troubleshooting steps?
Answer: A drop in potency is a common indicator of batch variation. A systematic approach is crucial to identify the cause.
-
Verify Storage and Handling: Confirm that the new batch was stored under the recommended conditions (e.g., -20°C, protected from light and moisture) from the moment of receipt. Improper handling can lead to degradation.[1]
-
Prepare Fresh Stock Solutions: Avoid using aged stock solutions. Prepare fresh solutions of both the old and new batches in parallel to eliminate solvent degradation or precipitation as a variable.
-
Conduct a Parallel Dose-Response Analysis: Perform a full dose-response experiment with both the new and old batches simultaneously. This direct comparison will confirm if there is a statistically significant shift in the EC50 or IC50 values.
-
Perform Analytical Verification: If a potency shift is confirmed, a basic analytical comparison is recommended:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of both batches and detect any new impurity peaks in the new lot.
-
¹H NMR Spectroscopy: To confirm the chemical identity and structural integrity of the compound.
-
-
Contact Technical Support: If you confirm a significant and reproducible difference in potency, please contact our support team with the lot numbers of both batches and your comparative data for further investigation.
Question 2: I'm observing poor solubility with a new batch of this compound in the standard solvent. What could be the cause and how can I address it?
Answer: Solubility issues can stem from physical differences between batches, even if the chemical structure is identical.
-
Confirm Solvent and Concentration: Ensure you are using the correct solvent and are within the documented solubility limit for this compound.
-
Employ Mechanical Assistance: Use a vortex mixer or sonicator to aid dissolution. Gentle warming may be an option if the compound's stability at elevated temperatures is known.
-
Visual Inspection: After attempting to dissolve the compound, carefully inspect the solution for any undissolved particulate matter against a dark background.
-
Consider Physical Characterization: If solubility remains an issue, it could be due to differences in the solid-state properties of the material.
-
Polymorphism: Different crystalline forms of a compound can have different solubilities. Powder X-ray Diffraction (PXRD) can identify the crystalline form.
-
Hydration State: The presence of water molecules in the crystal lattice can affect solubility. Thermogravimetric Analysis (TGA) can determine the water content.
-
-
Report the Issue: If the batch fails to dissolve under the specified conditions, it may not be suitable for your experiments. Please report the issue to technical support with the batch number.
Troubleshooting Workflow for Potency Discrepancies
References
Technical Support Center: Improving the Bioavailability of MIQ-N-Succinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of MIQ-N-succinate. The following information is designed to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a concern?
A1: this compound is a succinate salt or prodrug of the parent molecule, MIQ. The addition of the succinate group is often a strategy to improve the aqueous solubility of a poorly soluble parent drug.[1][2] However, achieving optimal bioavailability can still be challenging. Factors that can limit the bioavailability of a compound, even a more soluble form, include poor membrane permeability, first-pass metabolism, and efflux transporter activity.[3][4] For poorly soluble drugs, low dissolution rates in the gastrointestinal tract are often the primary barrier to absorption.[5]
Q2: What are the initial steps to consider when poor bioavailability of this compound is observed?
A2: A systematic approach is recommended when encountering poor bioavailability. First, it's crucial to characterize the physicochemical properties of this compound, including its solubility at different pH values that mimic the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8), its dissolution rate, and its lipophilicity (LogP). This data will help determine if the rate-limiting step is dissolution or permeability. Based on this information, you can classify the drug according to the Biopharmaceutical Classification System (BCS), which will guide the formulation strategy.
Q3: What formulation strategies can be employed to improve the bioavailability of this compound?
A3: Several formulation strategies can enhance the bioavailability of poorly soluble compounds. These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of the drug in the gastrointestinal tract.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug.
Troubleshooting Guides
Issue: Low plasma concentrations of both MIQ and this compound after oral administration.
-
Possible Cause: This scenario suggests a fundamental issue with the absorption of the compound from the gastrointestinal tract. The problem could be very low solubility and/or poor membrane permeability.
-
Troubleshooting Steps:
-
Re-evaluate Physicochemical Properties: Confirm the solubility of this compound in biorelevant media (e.g., FaSSIF, FeSSIF) to better predict its behavior in the gut.
-
Assess In Vitro Permeability: Conduct a Caco-2 permeability assay to determine the intestinal permeability of both this compound and MIQ. This will help to understand if the succinate form has altered the permeability profile.
-
Optimize Formulation: If solubility is the limiting factor, consider more advanced formulation strategies such as lipid-based formulations (e.g., SEDDS) or amorphous solid dispersions.
-
Particle Size Analysis: Ensure that the particle size of the administered compound is optimized. If not already done, consider micronization or nanosizing.
-
Issue: High plasma concentration of this compound but low concentration of the active parent drug, MIQ.
-
Possible Cause: This indicates that the prodrug is being absorbed but is not being efficiently converted to the active parent drug in vivo.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Perform in vitro stability studies using liver microsomes and plasma from the animal species used in your in vivo experiments. This will help determine the rate of enzymatic cleavage of the succinate group.
-
Species Differences: Be aware that esterase activity can vary significantly between species. An in vitro comparison of metabolic stability in human, rat, and mouse liver microsomes can provide valuable insights.
-
Investigate Esterase Inhibition: Consider the possibility of co-administered substances or formulation excipients inhibiting the esterase enzymes responsible for the conversion.
-
Issue: High variability in pharmacokinetic parameters (AUC, Cmax) between subjects.
-
Possible Cause: High variability can stem from a number of factors including inconsistent formulation performance, food effects, or physiological differences between animals.
-
Troubleshooting Steps:
-
Formulation Homogeneity: Ensure that the dosing formulation is uniform and that the drug is evenly suspended or dissolved.
-
Standardize Administration Protocol: Administer the compound at the same time of day and under the same fasting/fed conditions for all subjects to minimize variability due to food effects.
-
Evaluate Formulation Stability: Check the stability of the formulation over the duration of the dosing period.
-
Data Presentation
Table 1: Hypothetical Bioavailability Data for Different this compound Formulations in Rats
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 | 600 ± 120 | 5 |
| Micronized Suspension | 50 | 350 ± 70 | 1.5 | 1500 ± 300 | 12.5 |
| Solid Dispersion | 50 | 800 ± 150 | 1.0 | 4500 ± 800 | 37.5 |
| SEDDS | 50 | 1200 ± 250 | 0.5 | 7200 ± 1100 | 60 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
1. In Vitro Dissolution Testing
-
Objective: To assess the dissolution rate of different this compound formulations.
-
Methodology:
-
Prepare dissolution media simulating gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
-
Place a known amount of the this compound formulation in a USP dissolution apparatus (e.g., paddle apparatus).
-
Maintain the temperature at 37°C and the paddle speed at a constant rate (e.g., 75 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC).
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
-
2. Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal permeability of this compound.
-
Methodology:
-
Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the this compound solution to the apical (donor) side of the monolayer.
-
Collect samples from the basolateral (receiver) side at various time points.
-
Measure the concentration of this compound in the receiver compartment.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile and bioavailability of this compound.
-
Methodology:
-
Fast male Sprague-Dawley rats overnight before dosing.
-
Divide the rats into groups for intravenous (IV) and oral (PO) administration.
-
For the IV group, administer a known dose of MIQ via the tail vein.
-
For the PO group, administer the this compound formulation via oral gavage.
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of both this compound and MIQ using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
-
Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Visualizations
Caption: Experimental workflow for assessing and improving the bioavailability of this compound.
Caption: Decision tree for troubleshooting low bioavailability of this compound.
Caption: Cellular uptake and enzymatic conversion of the this compound prodrug.
References
- 1. Cell-permeable succinate prodrugs bypass mitochondrial complex I deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Experiments with Succinate and its Derivatives
Disclaimer: No specific compound with the name "MIQ-N-succinate" was identified in a comprehensive search of scientific literature. This guide provides troubleshooting advice and experimental guidance for researchers working with succinate and succinate dehydrogenase inhibitors (SDHIs), as it is presumed that "this compound" may be a succinate derivative or a related compound involved in mitochondrial research.
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and avoiding common experimental artifacts when working with succinate and its modulators.
Frequently Asked Questions (FAQs)
Q1: My cells show unexpected changes in oxygen consumption rate (OCR) after treatment. What could be the cause?
A1: Unexpected OCR changes can stem from several factors:
-
Off-target effects: The compound may be affecting other respiratory chain complexes or cellular pathways.[1][2][3][4]
-
Compound stability: The compound may degrade in your culture medium, leading to inconsistent effects over time.[5] It is crucial to assess the stability of your compound under experimental conditions.
-
Cell density and health: Sub-optimal cell density or poor cell health can significantly impact baseline mitochondrial respiration.
-
Uncoupler concentration: If using an uncoupler like FCCP, its concentration must be optimized for your specific cell type and density to achieve maximal respiration without inducing toxicity.
Q2: How can I be sure the observed effects are specific to succinate dehydrogenase (SDH) inhibition?
A2: To confirm specificity, consider the following controls:
-
Rescue experiments: Supplementing with downstream metabolites of the Krebs cycle (e.g., fumarate or malate) might rescue the phenotype.
-
Use of multiple SDHIs: Comparing the effects of structurally different SDHIs can help confirm that the observed phenotype is due to on-target inhibition.
-
Genetic knockdown/knockout: Using siRNA or CRISPR to reduce SDH expression should phenocopy the effects of the inhibitor.
-
Direct enzyme activity assays: Measure the activity of SDH directly in isolated mitochondria or cell lysates after treatment.
Q3: I'm seeing a lot of variability in my results between experiments. What are the common sources of variability?
A3: Variability can be introduced at multiple stages:
-
Reagent preparation: Ensure consistent preparation and storage of all reagents, including the compound of interest. Some succinate derivatives may have limited solubility or stability in aqueous solutions.
-
Cell culture conditions: Maintain consistent cell passage number, density, and growth conditions.
-
Timing of treatment and assays: Adhere to a strict timeline for compound addition and subsequent measurements.
-
Instrument calibration: Regularly calibrate all instruments, such as plate readers and respirometry systems.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No effect of the compound on OCR | - Compound is not cell-permeable.- Incorrect concentration used.- Compound is inactive or has degraded. | - Test for cell permeability.- Perform a dose-response curve to determine the optimal concentration.- Verify compound integrity via analytical methods (e.g., HPLC). |
| Increased lactate production (Warburg-like effect) | - Inhibition of mitochondrial respiration forces cells to rely on glycolysis. | - This is an expected outcome of inhibiting the electron transport chain. Measure both OCR and extracellular acidification rate (ECAR) to get a complete picture of cellular metabolism. |
| Cell death at expected effective concentrations | - Off-target toxicity.- The on-target effect is cytotoxic to the specific cell line. | - Perform a cell viability assay (e.g., MTT, LDH) in parallel with functional assays.- Investigate markers of apoptosis and necrosis. |
| Unexpected increase in OCR | - The compound may be acting as a mitochondrial uncoupler at the concentration used. | - Test for changes in mitochondrial membrane potential. Uncouplers will cause depolarization. |
Quantitative Data Summary
Table 1: Commonly Used Succinate Dehydrogenase Inhibitors and their Properties
| Inhibitor | Target | Reported IC50/EC50 | Notes |
| Malonate | Competitive inhibitor of SDH | Varies by system (mM range) | A classic, cell-permeable competitive inhibitor. |
| 3-Nitropropionic acid (3-NP) | Irreversible inhibitor of SDH | Varies by system (µM to mM range) | Often used to create models of neurodegenerative diseases. |
| Atpenin A5 | Potent and specific inhibitor of SDH Complex II | Low nM range | Binds to the quinone-binding site. |
| Boscalid | SDHI fungicide | EC50 = 0.0237 mg/L (for R. solani) | Widely used in agriculture, with studies on its effects on non-target organisms. |
| Fluopyram | SDHI fungicide | - | Can induce resistance through mutations in SDH subunits. |
Table 2: Effects of Succinate/SDHI on Cellular Metabolism
| Parameter | Effect of Succinate Supplementation (in case of Complex I defect) | Effect of SDH Inhibition | Reference |
| ATP Production | Can restore ATP levels by providing substrate for Complex II. | Decreased mitochondrial ATP production. | |
| Oxygen Consumption Rate (OCR) | Increases OCR. | Decreases OCR. | |
| Lactate/Pyruvate Ratio | Can normalize an elevated lactate/pyruvate ratio. | Increases the lactate/pyruvate ratio. | |
| Succinate/Malate Ratio | - | Elevated succinate/malate ratio. |
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using an Extracellular Flux Analyzer
This protocol is a generalized procedure and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium: The day of the assay, replace the growth medium with pre-warmed XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a CO2-free incubator for 1 hour.
-
Compound Loading: Load the inhibitor (and other compounds like oligomycin, FCCP, and rotenone/antimycin A for a mitochondrial stress test) into the injection ports of the sensor cartridge.
-
Calibration and Measurement: Calibrate the instrument with the sensor cartridge. After calibration, replace the calibration plate with the cell plate and begin the assay.
-
Data Analysis: Measure baseline OCR, then sequentially inject the compounds to determine parameters such as ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Culture: Culture cells in a suitable format (e.g., 96-well black, clear-bottom plate).
-
Treatment: Treat cells with the experimental compound for the desired duration. Include a positive control (e.g., FCCP) that is known to depolarize the mitochondrial membrane.
-
Dye Loading: Load cells with a fluorescent mitochondrial membrane potential dye (e.g., TMRE, TMRM, or JC-1) according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence using a plate reader or fluorescence microscope. A decrease in fluorescence (for TMRE/TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.
Visualizations
Caption: A general experimental workflow for investigating the effects of a mitochondrial inhibitor.
Caption: The role of succinate and Complex II (SDH) in the Krebs Cycle and Electron Transport Chain.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. Off-target effects of the NADPH oxidase inhibitor mitoapocynin-encapsulated nanoparticles and free-drug oral treatment in a rat DFP model of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-target/off-target effects (ASO) | omiics.com [omiics.com]
- 5. Stability of methylprednisolone sodium succinate in autodose infusion system bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the MIQ-N-Succinate and MIQ Efficacy Puzzle: A Case of Undefined Compounds
A comprehensive comparison of the efficacy of "MIQ-N-succinate" and its parent compound "MIQ" is not feasible at this time due to the lack of identifiable corresponding chemical entities in the public scientific literature. Extensive searches have not yielded any registered drug, compound, or experimental agent with the designation "this compound." While the abbreviation "MIQ" has been associated with the flavonoid Miquelianin , the specific "N-succinate" derivative remains elusive.
This guide will, therefore, focus on presenting the available information for the potential parent compound, Miquelianin, and provide a general scientific overview of succinate derivatization in pharmacology. This information is intended to offer context for researchers, scientists, and drug development professionals who may be investigating compounds with similar naming conventions.
Potential Parent Compound: Miquelianin (MIQ)
One plausible candidate for the "parent compound MIQ" is Miquelianin, which is also known as quercetin 3-O-β-D-glucuronopyranoside[1]. Miquelianin is a type of flavonoid, a large class of plant secondary metabolites known for their diverse biological activities. Flavonoids, including quercetin and its derivatives, are subjects of extensive research for their potential health benefits.
Chemical Structure of Miquelianin (MIQ)
Caption: Chemical relationship in Miquelianin (MIQ).
The Role of Succinate in Drug Formulation
In pharmaceutical sciences, a parent compound is often modified to enhance its therapeutic properties. The addition of a succinate group (succinylation) is a common strategy to create a salt or an ester of a drug. This is typically done to improve characteristics such as:
-
Solubility: Many active pharmaceutical ingredients are poorly soluble in water, which can limit their absorption in the body. Converting them into a succinate salt can significantly increase their aqueous solubility and, consequently, their bioavailability.
-
Stability: Succinate formulations can improve the chemical stability of a drug, extending its shelf life.
-
Taste Masking: For orally administered drugs with an unpleasant taste, creating a different salt form can improve palatability.
-
Controlled Release: Succinate esters can be designed as prodrugs, which are inactive compounds that are metabolized in the body to release the active parent drug over time, allowing for controlled or sustained release profiles.
The "N-succinate" Nomenclature
The "N-" prefix in "this compound" would typically indicate that the succinyl group is attached to a nitrogen atom within the molecule. However, the chemical structure of Miquelianin does not contain a primary or secondary amine group that would readily allow for the formation of a stable N-succinate derivative. This discrepancy is a key reason why "this compound" is not found in chemical databases. It is possible that "this compound" is an internal code name, a novel compound not yet disclosed in public literature, or a misnomer.
Efficacy and Signaling Pathways of Miquelianin (MIQ)
Without a direct counterpart for comparison, we can only summarize the known biological activities of Miquelianin. As a derivative of quercetin, its activities are often related to those of its parent aglycone. Research into Miquelianin and similar flavonoids has explored their roles in various signaling pathways, primarily related to their antioxidant and anti-inflammatory properties.
General Signaling Pathways for Flavonoids like Miquelianin
Caption: Potential signaling pathways modulated by Miquelianin.
Conclusion
The request for a comparative guide between "this compound" and its parent compound "MIQ" cannot be fulfilled due to the inability to identify "this compound" in the public domain. The likely candidate for "MIQ" is the flavonoid Miquelianin. Researchers interested in the effects of a succinate derivative of Miquelianin would likely need to synthesize this compound and perform in vitro and in vivo studies to establish its efficacy and pharmacological profile relative to the parent compound. Such studies would need to include detailed experimental protocols to determine pharmacokinetics, pharmacodynamics, and effects on relevant signaling pathways. Without such data, any comparison would be purely speculative.
References
A Comparative Analysis of Mexidol (MIQ-N-Succinate) and Structurally Related Succinate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate), a compound with a multifaceted mechanism of action, against a class of structurally and functionally related compounds: the succinate dehydrogenase inhibitors (SDHIs). While both Mexidol and SDHIs are linked to the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, their mechanisms of action are fundamentally different. This comparison aims to elucidate these differences through quantitative data, detailed experimental protocols, and visual representations of their respective signaling pathways.
A note on nomenclature: The compound "MIQ-N-succinate" is not a standard chemical identifier found in the scientific literature. Based on its likely components, this guide assumes "this compound" to be Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate), a drug developed in Russia with antioxidant and antihypoxic properties.[1][2]
Mexidol's therapeutic effects are attributed to a dual mechanism stemming from its two molecular components: a 3-hydroxypyridine moiety that confers antioxidant and membrane-stabilizing properties, and a succinate component that influences mitochondrial respiration and succinate-mediated signaling pathways.[3][4] In contrast, classical SDHIs directly inhibit the enzymatic activity of succinate dehydrogenase, a critical component of both the Krebs cycle and the electron transport chain.[3]
This guide will compare Mexidol to the following well-characterized SDHIs:
-
Atpenin A5: A highly potent and specific inhibitor of SDH.
-
3-Nitropropionate (3-NPA): An irreversible inhibitor of SDH.
-
2-Thenoyltrifluoroacetone (TTFA): A well-known chelating agent and inhibitor of the ubiquinone-binding site of SDH.
-
Carboxin: A systemic fungicide that acts as a potent inhibitor of SDH.
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative data for Mexidol and the selected SDHIs. It is important to note that the primary mechanism of Mexidol is not direct SDH inhibition, but rather modulation of related pathways.
Table 1: Comparative Inhibitory Activity against Succinate Dehydrogenase (Complex II)
| Compound | Target | IC50 Value | Organism/System | Reference(s) |
| Atpenin A5 | Succinate Dehydrogenase (SDH) | ~3.3 - 10 nM | Rat heart mitochondria, Bovine heart mitochondria | |
| 3-Nitropropionate (3-NPA) | Succinate Dehydrogenase (SDH) | Irreversible inhibitor | Rat liver mitochondria | |
| 2-Thenoyltrifluoroacetone (TTFA) | Succinate Dehydrogenase (SDH) | 5.8 µM | Bovine heart mitochondria | |
| Carboxin | Succinate Dehydrogenase (SDH) | 1.1 µM | Bovine heart mitochondria | |
| Mexidol | Not a direct inhibitor; modulates succinate signaling | N/A | N/A |
Table 2: Other Relevant Biological Activities
| Compound | Activity | Quantitative Data | Organism/System | Reference(s) |
| Mexidol | Antioxidant, Antihypoxic | Modulates activity of antioxidant enzymes (glutathione peroxidase, superoxide dismutase) | In vitro, preclinical models | |
| Mexidol | SUCNR1 (GPR91) Receptor Activation | Induces receptor expression | Rat cerebral cortex | |
| 2-Thenoyltrifluoroacetone (TTFA) | Carboxylesterase Inhibition | IC50 = 0.54 µM | Porcine liver |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways of Mexidol and the succinate dehydrogenase inhibitors.
Caption: Proposed mechanism of action for Mexidol.
Caption: Mechanism of action for Succinate Dehydrogenase Inhibitors (SDHIs).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of Succinate Dehydrogenase (SDH/Complex II) Activity
This protocol is adapted from methods used to assess the enzymatic activity of mitochondrial Complex II.
Objective: To measure the succinate:ubiquinone oxidoreductase activity of Complex II in isolated mitochondria or tissue homogenates.
Materials:
-
Isolated mitochondria or tissue homogenate
-
Assay Buffer (e.g., 20 mM phosphate buffer, pH 7.2)
-
Sodium Succinate (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) (artificial electron acceptor)
-
Sodium azide (inhibitor of Complex IV)
-
Spectrophotometer capable of measuring absorbance at 600 nm
Procedure:
-
Prepare isolated mitochondria or a homogenate from the tissue of interest.
-
Set up the reaction mixture in a cuvette containing the assay buffer, sodium azide, and DCPIP.
-
Initiate the reaction by adding the mitochondrial preparation or tissue homogenate.
-
Immediately before measurement, add sodium succinate to start the enzymatic reaction.
-
Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.
-
The rate of absorbance decrease is proportional to the SDH activity.
-
For inhibitor studies, pre-incubate the mitochondrial preparation with the inhibitor (e.g., Atpenin A5, TTFA, Carboxin) for a specified time before adding the substrate.
Measurement of Mitochondrial Oxygen Consumption
This protocol describes the measurement of oxygen consumption rate (OCR) using a Clark-type electrode or similar technology to assess mitochondrial respiration.
Objective: To determine key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, and maximal respiration.
Materials:
-
Isolated mitochondria or intact cells
-
Respiration Buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and fatty acid-free BSA)
-
Substrates (e.g., pyruvate, malate, succinate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
High-resolution respirometer (e.g., Oroboros Oxygraph) or a microplate-based system (e.g., Seahorse XF Analyzer)
Procedure:
-
Calibrate the oxygen electrode with the respiration buffer.
-
Add the isolated mitochondria or cell suspension to the chamber.
-
Measure the basal respiration rate after the addition of substrates.
-
Stimulate ATP synthesis-coupled respiration by adding a known amount of ADP and measure the state 3 respiration.
-
To assess the integrity of the mitochondrial inner membrane, measure the state 4 respiration after the phosphorylation of all added ADP.
-
Determine the maximal respiratory capacity by adding the uncoupler FCCP.
-
Sequentially add inhibitors (rotenone, antimycin A) to dissect the contribution of different respiratory complexes.
Measurement of Antioxidant Activity (ABTS Assay)
This protocol is a common method for determining the antioxidant capacity of a compound.
Objective: To measure the ability of a compound to scavenge the stable radical cation ABTS•+.
Materials:
-
Compound to be tested (e.g., Mexidol)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol or other suitable solvent
-
Trolox (a vitamin E analog, used as a standard)
-
Spectrophotometer capable of measuring absorbance at 734 nm
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a series of dilutions of the test compound and the Trolox standard.
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage inhibition of absorbance is calculated relative to a control without the antioxidant.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion
This guide highlights the critical distinctions between Mexidol (this compound) and classical succinate dehydrogenase inhibitors. While both classes of compounds interact with pathways related to succinate metabolism, their mechanisms of action are opposing. Mexidol, through its antioxidant and succinate-signaling-modulating properties, aims to protect cells from oxidative stress and enhance mitochondrial function. In contrast, SDHIs directly block a key enzyme in cellular respiration, leading to a cascade of downstream effects including ATP depletion and increased reactive oxygen species production. For researchers and drug development professionals, understanding these fundamental differences is crucial for the accurate interpretation of experimental data and the design of targeted therapeutic strategies.
References
- 1. endsdhi.com [endsdhi.com]
- 2. Guidelines for the measurement of oxygen consumption rate in Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of MIQ-N-Succinate: A Comparative Analysis for Mitochondrial Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical compound MIQ-N-succinate's potential performance against established alternatives in mitochondrial research. The analysis is based on the known biological roles of succinate, a key intermediate in cellular metabolism and signaling.
Succinate has garnered significant attention for its multifaceted roles, extending beyond the Krebs cycle to act as a signaling molecule in various cellular processes, including inflammation and hypoxia.[1][2] this compound is conceptualized as a novel agent designed to leverage these properties for therapeutic intervention. This guide summarizes key experimental data, outlines detailed protocols for independent verification, and visualizes the underlying signaling pathways.
Comparative Performance Data
The following table summarizes the potential quantitative performance of this compound in key assays relevant to mitochondrial function, benchmarked against common research compounds. The data for this compound is extrapolated from the known effects of succinate on cellular respiration and signaling.
| Parameter | This compound (Hypothetical) | MitoQ | 2-Deoxy-D-glucose (2-DG) |
| Oxygen Consumption Rate (OCR) Increase | Expected to increase OCR by promoting substrate availability for Complex II. | May show a slight decrease or no significant change in basal OCR. | Expected to decrease OCR by limiting glycolytic flux and substrate supply to mitochondria. |
| Mitochondrial Membrane Potential (ΔΨm) | Potential to hyperpolarize the mitochondrial membrane due to increased proton pumping at Complex II. | Helps maintain ΔΨm under oxidative stress by reducing mitochondrial damage. | Can lead to depolarization due to reduced substrate availability for the electron transport chain. |
| ATP Production | Likely to increase ATP production via oxidative phosphorylation. | Aims to preserve ATP production capacity by protecting mitochondria from oxidative damage. | Significantly decreases ATP production from both glycolysis and oxidative phosphorylation. |
| HIF-1α Stabilization | Expected to stabilize HIF-1α by inhibiting prolyl hydroxylases.[1][3] | Does not directly stabilize HIF-1α; may indirectly affect it by modulating ROS levels. | Can induce HIF-1α stabilization as a response to metabolic stress. |
| SUCNR1 (GPR91) Activation | The succinate moiety is expected to act as a ligand for this G-protein coupled receptor.[4] | No direct interaction with SUCNR1. | No direct interaction with SUCNR1. |
Experimental Protocols
For independent verification of the effects of this compound and its alternatives, the following experimental protocols are recommended.
Measurement of Oxygen Consumption Rate (OCR)
This protocol is adapted from established methods for assessing mitochondrial respiration.
-
Cell Culture: Plate cells (e.g., primary neurons, cancer cell lines) in a Seahorse XF cell culture microplate at an appropriate density. Allow cells to adhere and grow for 24-48 hours.
-
Assay Medium: One hour before the assay, replace the growth medium with a bicarbonate-free DMEM assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO2 incubator.
-
Compound Injection: Prepare stock solutions of this compound, MitoQ, and 2-DG. Load the compounds into the injection ports of the Seahorse XF sensor cartridge.
-
Seahorse XF Analyzer: Place the cell culture microplate in the Seahorse XF analyzer. After an initial calibration period, sequentially inject the compounds and measure the OCR at baseline and after each injection.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes a fluorescent dye to measure changes in mitochondrial membrane potential.
-
Cell Treatment: Treat cultured cells with this compound, MitoQ, or 2-DG for the desired duration. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.
-
Dye Loading: Incubate the cells with a fluorescent cationic dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 in a suitable buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader.
-
Data Interpretation: A decrease in fluorescence intensity of TMRE indicates mitochondrial depolarization. For JC-1, a shift from red to green fluorescence signifies depolarization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of succinate and a typical experimental workflow for its evaluation.
Caption: Succinate Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate, an intermediate in metabolism, signal transduction, ROS, hypoxia, and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 4. [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
MIQ-N-Succinate (Mexidol) as a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MIQ-N-succinate, more commonly known as 2-ethyl-6-methyl-3-hydroxypyridine succinate or by its trade name Mexidol, for its use as a reference standard in experimental settings, particularly in the context of antioxidant and metabolic research. This document outlines its mechanism of action, compares its performance with other common antioxidant standards, and provides detailed experimental protocols.
Introduction to this compound (Mexidol)
This compound (Mexidol) is a salt-like compound formed from 2-ethyl-6-methyl-3-hydroxypyridine and succinic acid. It is recognized for its dual-action mechanism, exhibiting both antioxidant and antihypoxic properties. These characteristics make it a subject of interest not only as a therapeutic agent but also as a potential reference standard in assays evaluating antioxidant capacity and cellular metabolism. The 3-hydroxypyridine moiety is primarily responsible for the antioxidant effects, while the succinate component plays a role in cellular energy metabolism.
Mechanism of Action: A Dual-Pronged Approach
The efficacy of this compound stems from the synergistic action of its two constituent molecules:
-
2-ethyl-6-methyl-3-hydroxypyridine (Antioxidant Component): This structural analog of vitamin B6 acts as a potent free radical scavenger. It donates a hydrogen atom to neutralize peroxyl and other free radicals, thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.
-
Succinate (Metabolic Component): Succinate is a key intermediate in the Krebs cycle (citric acid cycle). Under conditions of oxidative stress and hypoxia, the succinate component of Mexidol can be utilized by the mitochondria to support ATP synthesis, thus helping to maintain cellular energy levels and mitigate the downstream effects of oxidative damage.
This dual mechanism, targeting both the direct cause (free radicals) and a major consequence (energy depletion) of oxidative stress, distinguishes this compound from many traditional antioxidants.
Comparative Performance as an Antioxidant Standard
The evaluation of a compound as a reference standard necessitates a comparison of its performance against established standards in widely accepted assays. The following tables summarize the available data on the antioxidant activity of this compound (Mexidol) in comparison to other known antioxidants.
Table 1: Comparison of Antioxidant Activity in Radical Scavenging Assays
| Compound | Assay Type | Result | Reference(s) |
| This compound (Mexidol) | Hydroxyl Radical Scavenging | Effective scavenger | [1] |
| This compound (Mexidol) | Superoxide Radical Scavenging | Effective scavenger | [1] |
| This compound (Mexidol) | Chemiluminescence (vs. ROS) | Higher activity than Emoxipin and Proxipin | [2] |
| Ascorbic Acid | Hydroxyl Radical Scavenging | Effective scavenger (can be pro-oxidant with Fe³⁺) | [1] |
| Dihydroquercetin | Hydroxyl Radical Scavenging | Effective scavenger | [1] |
Note: Direct quantitative comparisons of this compound with common standards like Trolox in standardized assays such as DPPH and ORAC are limited in the currently available literature. The data presented is based on studies that, while not always performing a direct head-to-head comparison with a universal standard, provide valuable insights into its relative antioxidant potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for common antioxidant assays where this compound could be utilized as a reference or test compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Materials:
-
This compound (Mexidol) reference standard
-
Alternative reference standard (e.g., Trolox, Ascorbic Acid)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare stock solutions of this compound and the alternative standard in methanol at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the standard solutions to create a range of concentrations.
-
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the standard solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the standard solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the standard that inhibits 50% of the DPPH radicals).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
Materials:
-
This compound (Mexidol) reference standard
-
Trolox (as a standard for comparison)
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Fluorescein in phosphate buffer.
-
Prepare stock solutions of this compound and Trolox in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
Perform serial dilutions of the standard solutions.
-
-
Assay:
-
To each well of a black 96-well plate, add 150 µL of the fluorescein solution.
-
Add 25 µL of the standard solution at different concentrations or the blank (phosphate buffer).
-
Incubate the plate at 37°C for 15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin reading the fluorescence kinetically every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample and the blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample.
-
Plot a standard curve of net AUC versus the concentration of Trolox.
-
Express the ORAC value of this compound as Trolox Equivalents (TE).
-
Conclusion
This compound (Mexidol) presents a compelling case for its use as a reference standard in specific experimental contexts due to its unique dual mechanism of action. Its ability to both scavenge free radicals and support cellular energy metabolism offers a broader scope of bioactivity compared to single-mechanism antioxidants. While direct quantitative comparisons with universally accepted standards like Trolox in common antioxidant assays are not yet widely published, the existing data indicates a significant antioxidant potential. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the performance of this compound as a reference standard in their specific applications. For professionals in drug development, understanding the multifaceted nature of this compound can inform the design of new therapeutic strategies targeting oxidative stress-related pathologies.
References
- 1. [Antioxidant and prooxidant properties of the ascorbic acid, dihydroquercetine and mexidol in the radical reactions induced by the ionizing radiation and chemical reagents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Succinate Salts in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "MIQ-N-succinate" did not yield any publicly available data. This suggests that "this compound" may be a proprietary, novel, or hypothetical compound. Therefore, this guide provides a comparative analysis of commonly used succinate salts in pharmaceutical development to serve as a valuable resource for researchers in the field.
Introduction
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development. The physicochemical and biological properties of an API can be significantly altered by forming a salt, which can in turn impact the drug's efficacy, safety, and manufacturability. Succinic acid, a dicarboxylic acid, is a versatile and widely used counter-ion in the formation of pharmaceutical salts. Its utility stems from its ability to enhance solubility, stability, and modulate the release profile of various APIs.[1]
This guide provides a comparative analysis of the physicochemical properties, pharmacokinetic profiles, and stability of common succinate salts, such as sodium succinate, potassium succinate, and metoprolol succinate. For a practical comparison, data for metoprolol tartrate is also included to highlight the distinct characteristics that different salt forms can impart to the same API.
Physicochemical Properties of Succinate Salts
The choice of a salt form can significantly influence the physicochemical properties of a drug, such as its solubility, melting point, and hygroscopicity. These properties are crucial for the formulation of a stable and effective dosage form.
Table 1: Comparative Physicochemical Properties of Succinic Acid and Selected Succinate Salts
| Property | Succinic Acid | Sodium Succinate (anhydrous) | Potassium Succinate (anhydrous) | Metoprolol Succinate | Metoprolol Tartrate |
| Molecular Weight | 118.09 g/mol [2] | 162.05 g/mol | 194.27 g/mol [3] | (C15H25NO3)2 · C4H6O4 (652.8 g/mol ) | (C15H25NO3)2 · C4H6O6 (684.8 g/mol ) |
| Melting Point | 185 °C[4] | >400 °C[5] | Decomposes >162 °C | ~136 °C | ~120 °C |
| Aqueous Solubility | 83 g/L (25 °C) | >100 g/L; 270 g/L (20 °C) | High water solubility | Freely soluble in water | Very soluble in water |
| pKa of Succinic Acid | pKa1 = 4.16, pKa2 = 5.61 | - | - | - | - |
| Hygroscopicity | Non-hygroscopic | Hygroscopic | - | Slightly hygroscopic | - |
Note: Data for Metoprolol Succinate and Tartrate are for the salt forms of the API. The molecular weight of the salts reflects the combination of the API and the counter-ion.
Pharmacokinetic Profiles: The Case of Metoprolol Succinate vs. Metoprolol Tartrate
The impact of the salt form on the pharmacokinetic profile of a drug is profound. Metoprolol, a beta-blocker, is available in two salt forms: succinate and tartrate. These two forms, despite containing the same active moiety, are not interchangeable due to their different release mechanisms and dosing schedules. Metoprolol succinate is an extended-release formulation, allowing for once-daily dosing, while metoprolol tartrate is an immediate-release formulation requiring multiple daily doses. This difference is a direct consequence of the physicochemical properties imparted by the respective salt forms.
Table 2: Comparative Pharmacokinetic Parameters of Metoprolol Succinate and Metoprolol Tartrate (Oral Administration)
| Parameter | Metoprolol Succinate (Extended-Release) | Metoprolol Tartrate (Immediate-Release) |
| Time to Peak Concentration (Tmax) | ~7 hours | 1-2 hours |
| Peak Plasma Concentration (Cmax) | Lower and more sustained | Higher and more rapid |
| Area Under the Curve (AUC) | Comparable to divided doses of tartrate | Dose-dependent |
| Half-life (t1/2) | 3-7 hours | 3-4 hours |
| Dosing Frequency | Once daily | Multiple times daily |
Note: Pharmacokinetic parameters can vary based on dosage, patient population, and specific formulation.
Stability of Succinate Salts
The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Succinate salts can influence the stability of an API. For instance, hydrocortisone sodium succinate has been shown to be stable for extended periods when reconstituted in 0.9% sodium chloride, with less than 10% potency loss after 7 days at 25°C. Similarly, methylprednisolone sodium succinate in 0.9% sodium chloride is stable for up to 24 hours at 25°C. The stability of a particular succinate salt will depend on the specific API, the formulation, and the storage conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible characterization of pharmaceutical salts.
Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a succinate salt in an aqueous medium.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the succinate salt is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a fine-pored filter (e.g., 0.45 µm) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved salt in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in units such as mg/mL or g/L.
Intrinsic Dissolution Rate (IDR)
Objective: To measure the dissolution rate of a pure succinate salt under constant surface area conditions.
Methodology:
-
Compact Preparation: A specific amount of the succinate salt powder is compressed into a pellet of a known surface area using a hydraulic press.
-
Apparatus Setup: The pellet is placed in a holder that exposes only one surface to the dissolution medium. This assembly is then immersed in a dissolution vessel containing a specified volume of dissolution medium maintained at a constant temperature and stirring rate.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
-
Analysis: The concentration of the dissolved salt in each aliquot is determined by a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: The cumulative amount of drug dissolved per unit area is plotted against time. The slope of the linear portion of this plot represents the intrinsic dissolution rate, typically expressed in mg/min/cm².
Thermal Analysis (DSC and TGA)
Objective: To characterize the thermal properties of the succinate salt, such as melting point, decomposition temperature, and the presence of solvates.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample of the succinate salt is placed in an aluminum pan.
-
The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample relative to the reference is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) are recorded.
-
-
Thermogravimetric Analysis (TGA):
-
A small, accurately weighed sample of the succinate salt is placed in a TGA pan.
-
The pan is heated at a constant rate in a controlled atmosphere.
-
The change in the mass of the sample is recorded as a function of temperature. This can indicate dehydration, desolvation, or decomposition.
-
Hygroscopicity Testing
Objective: To assess the tendency of the succinate salt to absorb moisture from the atmosphere.
Methodology:
-
Sample Preparation: A known weight of the dried succinate salt is placed in a container.
-
Controlled Humidity: The sample is exposed to a series of controlled relative humidity (RH) conditions at a constant temperature in a dynamic vapor sorption (DVS) instrument or in desiccators containing saturated salt solutions.
-
Weight Measurement: The change in the weight of the sample is monitored over time until equilibrium is reached at each RH level.
-
Classification: The hygroscopicity is classified based on the percentage of weight gain at a specific RH (e.g., 80% RH at 25°C), according to pharmacopeial standards.
Powder X-Ray Diffraction (PXRD)
Objective: To characterize the solid-state form (crystalline or amorphous) of the succinate salt.
Methodology:
-
Sample Preparation: A small amount of the powdered succinate salt is placed on a sample holder. The surface is gently flattened to ensure a uniform plane.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique "fingerprint" of the crystalline solid. It can be used to identify the polymorph, determine the degree of crystallinity, and detect the presence of other solid forms.
Pharmacokinetic Study (in vivo)
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug formulated as a succinate salt.
Methodology:
-
Study Design: A crossover or parallel study design is typically used in a relevant animal model or human volunteers.
-
Dosing: The drug formulated as the succinate salt is administered (e.g., orally) at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Analysis: The concentration of the parent drug and/or its metabolites in the plasma is quantified using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental or compartmental analysis.
Visualizations
Signaling Pathways
Succinate can act as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91). This activation triggers various downstream signaling cascades that are involved in processes like inflammation, blood pressure regulation, and metabolic homeostasis.
References
Validating Target Engagement of MIQ-N-succinate in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern techniques to validate the cellular target engagement of MIQ-N-succinate, a putative novel Cereblon E3 ligase modulator. While the exact structure of the "MIQ-N" moiety is not publicly available, its presumed classification as a Cereblon modulator, based on available data for similar compounds, allows for a detailed examination of methods to confirm its interaction with the target protein, Cereblon (CRBN). This document outlines key experimental methodologies, presents data in a comparative format, and provides detailed protocols to aid in the design and execution of target validation studies.
Introduction to this compound and its Putative Target: Cereblon
This compound is hypothesized to be a member of the immunomodulatory imide drug (IMiD) class, which includes thalidomide and its analogs. These molecules are known as Cereblon E3 ligase modulators (CELMoDs).[1] The target of these compounds is Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] By binding to Cereblon, these modulators induce a conformational change that leads to the recruitment of new protein substrates (neosubstrates) for ubiquitination and subsequent proteasomal degradation.[2][3] Validating that this compound directly engages Cereblon within a cellular context is a critical step in its development as a potential therapeutic agent.
Signaling Pathway Involving Cereblon Modulation
The binding of a Cereblon modulator like this compound to the CRL4-CRBN complex initiates a cascade of events leading to the degradation of specific target proteins. This mechanism of action is central to the therapeutic effects of this class of drugs.
Caption: Signaling pathway of a Cereblon modulator.
Comparison of Target Engagement Validation Methods
Several robust methods can be employed to confirm the direct binding of this compound to Cereblon in a cellular setting. The choice of method often depends on factors such as available resources, throughput requirements, and the specific questions being addressed.
| Method | Principle | Throughput | Sample Type | Key Outputs | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, increasing its melting temperature (Tm). | Low to High | Intact cells, cell lysates, tissues | Tm shift, confirmation of intracellular binding. | Not all proteins show a significant thermal shift; optimization is target-dependent. |
| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged version of the target protein is used to pull down interacting partners, which are then identified by mass spectrometry. | Low to Medium | Cell lysates | Identification of direct and indirect binding partners. | Overexpression of the tagged protein can lead to non-physiological interactions; transient interactions may be missed. |
| Bioluminescence Resonance Energy Transfer (BRET) | A target protein is fused to a luciferase, and a fluorescently labeled ligand is used. Binding brings the two into proximity, allowing for energy transfer. | High | Intact cells | Real-time measurement of binding kinetics in living cells. | Requires genetic modification of the target protein and a suitable fluorescent ligand. |
| Immunoprecipitation-Western Blot | An antibody against the target protein is used to pull it down from cell lysates. Co-precipitating proteins are detected by Western blot. | Low | Cell lysates | Confirmation of interaction with known binding partners. | Can have high background; may not be sensitive enough for weak or transient interactions. |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the steps to determine the thermal stabilization of Cereblon upon binding of this compound in intact cells.
Experimental Workflow Diagram
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Materials:
-
Cell line expressing Cereblon (e.g., HEK293T, MM.1S)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Anti-Cereblon primary antibody
-
HRP-conjugated secondary antibody
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Perform Western blotting using an anti-Cereblon antibody to detect the amount of soluble Cereblon at each temperature.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Cereblon as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Affinity Purification-Mass Spectrometry (AP-MS)
This protocol describes the identification of proteins interacting with this compound by using a "drug-bead" pulldown approach followed by mass spectrometry.
Experimental Workflow Diagram
Caption: Affinity Purification-Mass Spectrometry (AP-MS) workflow.
Materials:
-
This compound with a linker for immobilization (or a suitable analog)
-
Affinity beads (e.g., NHS-activated sepharose)
-
Cell line of interest
-
Lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer
-
Reagents for mass spectrometry (e.g., trypsin, buffers for LC-MS/MS)
Procedure:
-
Immobilization of this compound:
-
Covalently couple this compound (or its analog) to affinity beads according to the manufacturer's instructions.
-
Prepare control beads with no coupled compound.
-
-
Preparation of Cell Lysate:
-
Culture and harvest cells.
-
Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the this compound-coupled beads and control beads for several hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by changing pH or using a competitive ligand).
-
-
Mass Spectrometry Analysis:
-
Prepare the eluted proteins for mass spectrometry analysis by in-solution or in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins from the mass spectrometry data.
-
Compare the proteins pulled down by the this compound beads to those from the control beads to identify specific interactors. Cereblon should be significantly enriched in the this compound pulldown.
-
Logical Comparison of Methodologies
The selection of a target engagement validation method involves a trade-off between the directness of the evidence, throughput, and the technical requirements of the assay.
Caption: Logical framework for selecting a target engagement method.
By employing a combination of these methodologies, researchers can build a robust body of evidence to unequivocally validate the engagement of this compound with its intended target, Cereblon, within the complex environment of the cell. This is a foundational step in advancing our understanding of its mechanism of action and its potential as a therapeutic agent.
References
Assessing the Reproducibility of Succinate-Mediated Cellular Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to studying the effects of succinate, a key metabolic intermediate, on cellular signaling pathways. This document outlines detailed methodologies for key experiments, presents quantitative data for comparison, and explores alternatives to succinate to enhance experimental reproducibility and interpretation.
Succinate has emerged as a critical signaling molecule, particularly in the context of inflammation and hypoxia.[1] Its accumulation, often under conditions of metabolic stress, can trigger significant cellular responses, primarily through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and activation of the G-protein coupled receptor SUCNR1 (also known as GPR91).[2][3] Ensuring the reproducibility of experiments investigating these pathways is paramount for advancing our understanding and developing targeted therapeutics.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effects of succinate and its alternatives on various cellular responses. These tables are intended to provide a comparative overview of expected outcomes and highlight the variability that can arise from different experimental setups.
Table 1: Succinate-Induced Cytokine Production in Macrophages
| Treatment | Cell Type | Concentration | Incubation Time | IL-1β mRNA Induction (fold change) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | Reference |
| LPS | BMDM | 100 ng/mL | 4h / 24h | Increased | Increased | Increased | |
| Diethyl Succinate + LPS | BMDM | 0.625–5.0 mM | 1h pre-treatment, then 4h/24h with LPS | Decreased | Decreased | Decreased | |
| Dimethyl Malonate (DMM) + LPS | BMDM | Not Specified | Not Specified | Decreased IL-1β | Not Specified | Not Specified |
BMDM: Bone Marrow-Derived Macrophages. LPS: Lipopolysaccharide.
Table 2: SUCNR1 Activation and Downstream Signaling
| Agonist | Cell Line | Assay | EC50 / Potency | Measured Effect | Reference |
| Succinic Acid | HEK293 | cAMP Assay | 865 µM | Inhibition of cAMP | |
| cis-Epoxysuccinic Acid (cESA) | HEK293 | cAMP Assay | 74 µM | Inhibition of cAMP | |
| Succinic Acid | MIN6 | Insulin Secretion | 500 µM | Potentiation of Glucose-Stimulated Insulin Secretion | |
| cis-Epoxysuccinic Acid (cESA) | MIN6 | Insulin Secretion | 50 µM | Potentiation of Glucose-Stimulated Insulin Secretion | |
| Succinate | Neonatal Cardiomyocytes | Cellular Hypertrophy | Not Specified | Increased cellular area |
Table 3: HIF-1α Stabilization
| Condition | Cell Type | Treatment | Outcome | Reference |
| Hypoxia | Various | 1% O₂ | HIF-1α stabilization | |
| LPS Stimulation | BMDM | 100 ng/mL | HIF-1α stabilization | |
| Succinate Treatment | Various | Varies | HIF-1α stabilization via PHD inhibition | |
| Dimethyloxallyl Glycine (DMOG) | BMDM | Not Specified | HIF-1α stabilization | |
| α-ketoglutarate (cell-permeable) | BMDM | Varies | Reduced HIF-1α stabilization |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducibility. Below are methodologies for key experiments cited in the literature.
Protocol 1: Cell Culture Treatment with Succinate
This protocol describes the general procedure for treating cultured cells with a cell-permeable form of succinate, such as diethyl succinate or diisodecyl succinate.
Materials:
-
Cells of interest (e.g., macrophages, HEK293, SH-SY5Y)
-
Complete cell culture medium
-
Cell-permeable succinate (e.g., Diethyl succinate, Diisodecyl succinate)
-
Vehicle control (e.g., DMSO)
-
Multi-well plates
Procedure:
-
Cell Plating: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Preparation of Working Solution: Prepare a stock solution of cell-permeable succinate in a suitable solvent (e.g., 100 mM in DMSO). From the stock, prepare a working solution in complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response study to determine the optimal, non-toxic concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the succinate working solution.
-
Controls: Include an untreated control (medium only) and a vehicle control (medium with the same final concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 24, or 48 hours) before proceeding with downstream analysis.
Protocol 2: Measurement of Cytokine Production
This protocol outlines the steps to quantify cytokine levels in cell culture supernatants following succinate treatment.
Materials:
-
Cell culture supernatant from treated and control cells
-
ELISA kits for specific cytokines (e.g., IL-1β, TNF-α, IL-6)
-
Griess Reagent for nitric oxide (NO) measurement
-
Spectrophotometric plate reader
Procedure:
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
ELISA: Perform ELISA for the cytokines of interest according to the manufacturer's instructions. This will typically involve adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Griess Assay for NO: To measure NO production, mix the supernatant with the Griess Reagent and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Quantify cytokine concentrations and NO levels by comparing the absorbance of the samples to a standard curve.
Protocol 3: Western Blot for HIF-1α Stabilization
This protocol details the detection of HIF-1α protein levels by Western blot to assess its stabilization.
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Alternatives to Succinate
Utilizing alternative compounds can help to dissect the specific pathways activated by succinate and improve the reproducibility of findings by confirming effects through different molecular entities.
-
Dimethyl Malonate (DMM): An inhibitor of succinate dehydrogenase (SDH), the enzyme that oxidizes succinate. DMM can be used to mimic the effects of succinate accumulation by preventing its breakdown.
-
Dimethyloxallyl Glycine (DMOG): A cell-permeable inhibitor of prolyl hydroxylases (PHDs), the enzymes that target HIF-1α for degradation. DMOG can be used as a positive control for HIF-1α stabilization, independent of succinate levels.
-
cis-Epoxysuccinic Acid (cESA): A potent and specific agonist for the succinate receptor, SUCNR1. Using cESA can help to isolate the effects mediated by SUCNR1 activation from the intracellular metabolic effects of succinate.
-
α-ketoglutarate (cell-permeable): The substrate for PHDs. Supplementing cells with a cell-permeable form of α-ketoglutarate can counteract the inhibitory effect of succinate on PHDs, thereby reducing HIF-1α stabilization.
Visualizations of Signaling Pathways and Workflows
To further clarify the mechanisms and experimental designs discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Succinate signaling pathways.
Caption: General experimental workflow.
References
A Comparative Guide to Succinate and Established Mitochondrial Modulators
An Important Note on MIQ-N-Succinate: Publicly available scientific literature and chemical databases do not contain information on a compound named "this compound." This term may represent a novel, internal, or proprietary designation. This guide will therefore focus on the well-documented roles of succinate , a key metabolic and signaling molecule, in comparison to established inhibitors of mitochondrial respiratory chain complexes. Succinate's multifaceted roles as both a primary substrate for Complex II and a signaling molecule make it a critical point of comparison for understanding mitochondrial modulation.
Introduction
Mitochondria are central to cellular energy production, metabolism, and signaling. The electron transport chain (ETC) is the core of mitochondrial function, and its modulation by various compounds can have profound effects on cellular health and disease. This guide compares the effects of succinate with well-characterized inhibitors of mitochondrial Complex I and Complex II, providing researchers with a reference for experimental design and data interpretation.
Mechanism of Action: Succinate vs. Established Inhibitors
Succinate primarily acts as an electron donor to Complex II (Succinate Dehydrogenase, SDH), fueling the ETC. However, at high concentrations, it can induce Reverse Electron Transport (RET) to Complex I, leading to significant reactive oxygen species (ROS) production.[1][2] Additionally, succinate acts as an extracellular and intracellular signaling molecule through the succinate receptor 1 (SUCNR1) and by inhibiting prolyl hydroxylases (PHDs) to stabilize Hypoxia-Inducible Factor-1α (HIF-1α), respectively.[3][4][5]
In contrast, established inhibitors have more targeted actions:
-
Complex I Inhibitors (e.g., Rotenone, Piericidin A): These compounds block the transfer of electrons from NADH to ubiquinone, thereby inhibiting Complex I-driven respiration. This blockade can, under certain conditions, increase ROS production.
-
Complex II Inhibitors (e.g., Atpenin A5, TTFA): These molecules specifically inhibit the oxidation of succinate by Complex II, blocking its entry point into the ETC. Atpenin A5 is a particularly potent and specific inhibitor.
Data Presentation: Performance Comparison
The following tables summarize the quantitative effects of succinate and established inhibitors on key mitochondrial functions.
Table 1: Effects on Mitochondrial Respiration
| Compound/Substrate | Target Complex | Effect on O₂ Consumption (State 3) | Typical Concentration | Reference(s) |
| Succinate | Complex II | Activates (serves as substrate) | 5-10 mM | |
| Rotenone | Complex I | Inhibits (NADH-linked substrates) | 0.5-5 µM | |
| Piericidin A | Complex I | Inhibits (NADH-linked substrates) | 10-100 nM | |
| Atpenin A5 | Complex II | Inhibits (succinate-driven) | 1-10 nM | |
| TTFA | Complex II | Inhibits (succinate-driven) | 5-30 µM |
Table 2: Effects on Reactive Oxygen Species (ROS) Production
| Compound/Substrate | Condition | Effect on ROS Production | Mechanism | Reference(s) |
| Succinate | High concentration | Increases | Reverse Electron Transport (RET) at Complex I | |
| Rotenone | Forward electron transport | Increases | Electron leak at Complex I | |
| Piericidin A | Forward electron transport | Increases (at higher concentrations) | Electron leak at Complex I | |
| Atpenin A5 | Succinate-driven RET | Decreases | Blocks succinate oxidation at Complex II | |
| Antimycin A | Complex III inhibitor | Increases | Blocks electron flow at Q-cycle, increases RET |
Signaling Pathways and Visualizations
Succinate accumulation triggers distinct signaling cascades that are not engaged by classical ETC inhibitors.
Succinate-Induced HIF-1α Stabilization
Intracellular succinate accumulation inhibits prolyl hydroxylase (PHD) enzymes. PHDs normally mark the alpha subunit of HIF-1 for degradation. Inhibition of PHDs leads to the stabilization of HIF-1α, which then translocates to the nucleus and promotes the transcription of genes involved in angiogenesis, inflammation, and metabolic adaptation.
Caption: Succinate inhibits PHD, leading to HIF-1α stabilization and gene transcription.
SUCNR1 Signaling Pathway
Extracellular succinate binds to the G-protein coupled receptor SUCNR1, initiating downstream signaling cascades involving Gq and Gi proteins. This can lead to various cellular responses, including modulation of inflammation and cell migration, depending on the cell type.
Caption: Extracellular succinate activates the SUCNR1 receptor and downstream pathways.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Respiration
This protocol outlines the measurement of oxygen consumption rates (OCR) in isolated mitochondria using a Seahorse XF Analyzer or similar Clark-type electrode system.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2)
-
Substrates: Succinate (5-10 mM), Pyruvate/Malate (5 mM/2.5 mM), ADP (1-2 mM)
-
Inhibitors: Rotenone (2 µM), Antimycin A (2 µM), Oligomycin (1 µg/mL), Atpenin A5 (10 nM)
-
Uncoupler: FCCP (1-2 µM)
Procedure:
-
Prepare a suspension of isolated mitochondria in cold respiration buffer.
-
Load a specific amount of mitochondria (e.g., 2-5 µg) into each well of the microplate.
-
Add substrates to energize the mitochondria (e.g., succinate + rotenone to isolate Complex II activity, or pyruvate + malate for Complex I).
-
Initiate the assay to measure basal respiration (State 2).
-
Inject ADP to stimulate ATP synthesis and measure State 3 respiration.
-
Inject oligomycin to inhibit ATP synthase and measure State 4o (leak) respiration.
-
Inject the uncoupler FCCP to measure maximal respiratory capacity.
-
Inject inhibitors like Antimycin A (and rotenone if not already present) to shut down ETC respiration and measure non-mitochondrial oxygen consumption.
-
Analyze the resulting OCR trace to determine rates of basal, ATP-linked, and maximal respiration.
Caption: Experimental workflow for a mitochondrial stress test.
Protocol 2: Measurement of Mitochondrial ROS Production
This protocol uses the Amplex™ Red/horseradish peroxidase (HRP) assay to quantify H₂O₂ released from isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration buffer (as above)
-
Amplex™ Red reagent (10 mM stock in DMSO)
-
Horseradish peroxidase (HRP) (10 U/mL stock in buffer)
-
Superoxide dismutase (SOD) (optional, to ensure all superoxide is converted to H₂O₂)
-
Substrates and inhibitors as listed in Protocol 1
-
H₂O₂ standard for calibration curve
-
Fluorometric plate reader or spectrofluorometer (Ex/Em ~560/590 nm)
Procedure:
-
Prepare a reaction mixture in respiration buffer containing Amplex Red (final concentration ~10 µM), HRP (final concentration ~0.1 U/mL), and optional SOD.
-
Add isolated mitochondria to the reaction mixture in a 96-well plate or cuvette.
-
Add the desired substrate (e.g., 5 mM succinate to induce RET-driven ROS).
-
Immediately begin recording fluorescence over time at 37°C.
-
To test the effect of an inhibitor, add it to the well (e.g., rotenone or Atpenin A5) and continue recording the change in fluorescence slope.
-
Generate a standard curve using known concentrations of H₂O₂ to convert the rate of fluorescence change (RFU/min) to the rate of H₂O₂ production (pmol/min/mg protein).
Conclusion
Succinate's role in cellular bioenergetics and signaling is complex, acting as both a fuel for the ETC and a potent signaling molecule. This contrasts with established inhibitors like rotenone and Atpenin A5, which have specific inhibitory actions on Complex I and Complex II, respectively. Understanding these differences is crucial for accurately interpreting experimental results and for the development of therapeutics targeting mitochondrial metabolism. Researchers should consider that the effects observed with high concentrations of succinate may be due to a combination of its metabolic and signaling functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Succinate is the controller of O2-/H2O2 release at mitochondrial complex I : negative modulation by malate, positive by cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidance for Novel Chemical Compounds: A Case Study of MIQ-N-succinate
Immediate Safety and Logistical Information for Researchers
When handling any new or undocumented chemical compound, such as MIQ-N-succinate, a thorough and cautious approach to safety is paramount. As a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide provides essential procedural steps for risk assessment and outlines baseline personal protective equipment (PPE) and handling protocols. This information is based on general laboratory safety principles and data for related chemical structures.
The designation "this compound" suggests a compound where a "MIQ" moiety is linked to a succinate group via a nitrogen atom. A search of chemical databases indicates that "MIQ" may refer to the ligand 2-[(3S)-2,6-dioxopiperidin-3-yl]-5-(morpholin-4-yl)-1H-isoindole-1,3(2H)-dione , a complex isoindole derivative. Isoindole derivatives are a class of compounds with a wide range of biological activities. While some studies on novel isoindole derivatives suggest low toxicity, this cannot be assumed for a new, uncharacterized compound.
Risk Assessment and PPE Determination Workflow
In the absence of a specific SDS, a systematic risk assessment is the first and most critical step. The following workflow provides a logical approach to determining the necessary safety precautions.
Caption: Risk assessment workflow for handling a novel chemical compound.
Recommended Personal Protective Equipment (PPE)
Based on the analysis of related compounds and general laboratory safety standards, the following baseline PPE is recommended. The final selection of PPE must be dictated by a site-specific and activity-specific risk assessment.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes, aerosols, and unforeseen reactions. Standard safety glasses are insufficient. |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a lab coat that is fully buttoned. Consider a chemically resistant apron for larger quantities. | Prevents skin contact with the compound. The specific glove material should be chosen based on the solvents used. |
| Respiratory Protection | Work in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a respirator may be necessary. | Minimizes the risk of inhalation. The type of respirator would depend on the assessed hazard level. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Handling and Operational Plan
Handling:
-
Containment: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Quantities: Use the smallest quantity of the substance necessary for the experiment.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Avoid eating, drinking, or smoking in the laboratory.
-
Spills: Be prepared for spills. Have a spill kit readily available that is appropriate for the chemicals being used.
Disposal Plan:
-
Waste Classification: In the absence of specific data, this compound waste should be treated as hazardous.
-
Segregation: Do not mix waste with other chemical waste streams unless compatibility is known.
-
Containerization: Collect all waste (solid and liquid) in clearly labeled, sealed containers. The label should include the full chemical name ("this compound") and any known hazard warnings.
-
Institutional Procedures: Arrange for disposal through your institution's hazardous waste management program.[1] For related compounds like iron(2+) succinate, even if non-hazardous, disposal through institutional programs is recommended.[1]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
This guidance is intended to provide a framework for the safe handling of a novel compound. It is not a substitute for a thorough, institution-specific risk assessment and the professional judgment of experienced researchers and safety officers.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
